3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid
Description
BenchChem offers high-quality 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[3-(4-ethoxycarbonylphenyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-2-21-17(20)14-8-6-13(7-9-14)15-5-3-4-12(10-15)11-16(18)19/h3-10H,2,11H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNHYPLAFHZYCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=CC(=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718405 | |
| Record name | [4'-(Ethoxycarbonyl)[1,1'-biphenyl]-3-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1352318-71-8 | |
| Record name | [1,1′-Biphenyl]-3-acetic acid, 4′-(ethoxycarbonyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1352318-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4'-(Ethoxycarbonyl)[1,1'-biphenyl]-3-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Navigating a Critical Node in Pharmaceutical Synthesis: A Technical Guide to 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid (CAS Number: 1352318-71-8)
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: The Challenge of Scarcity in Chemical Intelligence
In the landscape of pharmaceutical research and development, the path to novel therapeutics is often paved with molecules of which our collective knowledge is nascent. Such is the case with 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid (CAS Number: 1352318-71-8). An extensive survey of the current scientific literature and chemical databases reveals a significant paucity of in-depth technical information for this specific compound. While its structure suggests a potential role as a building block in medicinal chemistry, detailed experimental protocols, comprehensive physicochemical data, and specific applications remain largely undocumented in publicly accessible sources.
This reality presents a unique challenge. How do we, as scientists, proceed when a molecule of interest exists at the frontier of our documented knowledge? This guide, therefore, pivots from a traditional whitepaper format. Instead, it will serve as a strategic technical analysis, addressing the knowns, the probable unknowns, and a proposed path forward. We will dissect the available information, contextualize the compound within the broader family of phenylacetic acid derivatives, and provide a scientifically-grounded framework for researchers encountering this or similarly data-scarce molecules.
Section 1: Core Identification and Physicochemical Postulates
At its core, 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid is a biphenyl derivative, a structural motif prevalent in a multitude of bioactive compounds. Its defining features are a phenylacetic acid moiety linked to a second phenyl ring bearing an ethoxycarbonyl group.
| Property | Value | Source |
| CAS Number | 1352318-71-8 | Chemical Supplier Databases |
| Molecular Formula | C₁₇H₁₆O₄ | Deduced from Structure |
| Molecular Weight | 284.31 g/mol | Deduced from Formula |
Table 1: Fundamental Properties of 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid.
The absence of extensive experimental data necessitates a predictive approach to its physicochemical properties. The presence of a carboxylic acid group suggests acidic properties and potential for salt formation. The ethoxycarbonyl group, an ester, introduces a site for hydrolysis. The biphenyl core imparts a degree of rigidity and hydrophobicity. Solubility is likely to be poor in aqueous media and higher in organic solvents. These postulated properties are critical first considerations in designing any experimental workflow involving this compound.
Section 2: A Proposed Synthetic Strategy - A Logic-Driven Approach
Conceptual Synthetic Workflow:
The proposed synthesis involves the coupling of two key building blocks: a boronic acid (or ester) derivative of phenylacetic acid and a halogenated phenyl benzoate.
3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid solubility data
An In-depth Technical Guide to the Solubility of 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The determination of aqueous and non-aqueous solubility is a cornerstone of pharmaceutical development, profoundly influencing a compound's bioavailability, formulation design, and overall therapeutic potential.[1][2][3] This guide provides a comprehensive technical framework for understanding and experimentally determining the solubility of 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid. As a molecule featuring both a weakly acidic carboxylic acid moiety and significant lipophilic character from its phenyl rings and ethyl ester group, its solubility behavior is multifaceted. This document, authored from the perspective of a Senior Application Scientist, moves beyond a simple data sheet to explain the causal physicochemical principles governing its solubility. It provides detailed, self-validating experimental protocols for both thermodynamic and kinetic solubility determination, complete with workflow diagrams and guidance on data interpretation, thereby empowering researchers to generate robust and reliable solubility data.
Introduction: The Critical Role of Solubility
3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid is an organic molecule whose structure suggests its potential utility as an intermediate or active ingredient in pharmaceutical applications. Its core structure consists of a phenylacetic acid backbone, which is substituted with an ethoxycarbonylphenyl group.
The journey of a drug candidate from discovery to a viable therapeutic is critically dependent on its physicochemical properties, with solubility being a primary determinant of its fate in biological systems.[3] Poorly soluble compounds often face significant hurdles, including inadequate absorption, low and variable bioavailability, and challenges in developing suitable dosage forms.[2] Therefore, a thorough understanding and precise quantification of a compound's solubility profile are not merely procedural steps but essential components of risk mitigation and strategic development.
This guide is designed to provide researchers with both the theoretical foundation and the practical methodologies required to comprehensively characterize the solubility of 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid.
Theoretical Framework for Solubility
The solubility of 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid is dictated by a balance of competing intermolecular forces between the solute molecules and the solvent molecules. The principle of "like dissolves like" provides a foundational understanding: polar compounds dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.[4][5]
Molecular Structure and Physicochemical Implications
-
Carboxylic Acid Group (-COOH): This functional group is the primary driver of aqueous solubility. It is a weak acid and can act as both a hydrogen bond donor and acceptor. Its most significant contribution, however, is its ability to ionize.
-
Aromatic Rings and Ethyl Group: The two phenyl rings and the ethyl ester group (-COOCH₂CH₃) are nonpolar and contribute to the molecule's lipophilicity (hydrophobicity). These regions interact favorably with nonpolar organic solvents via van der Waals forces.
-
Molecular Size: Larger molecules generally have lower solubility in water, as the energetic cost of creating a cavity in the solvent for the solute molecule increases with size.[5][6]
The Dominant Influence of pH on Aqueous Solubility
For an ionizable compound like 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid, pH is the most critical factor governing aqueous solubility.[7] The carboxylic acid group exists in equilibrium between its protonated, neutral form (R-COOH) and its deprotonated, anionic form (R-COO⁻).
R-COOH (solid, less soluble) ⇌ R-COOH (aqueous) + H₂O ⇌ R-COO⁻ (aqueous, more soluble) + H₃O⁺
-
At Low pH (Acidic Conditions): The equilibrium shifts to the left. The compound will be predominantly in its neutral, protonated form. This form is significantly less soluble in water due to the dominance of the large, nonpolar regions of the molecule.[8][9]
-
At High pH (Basic Conditions): The equilibrium shifts to the right. The carboxylic acid is deprotonated to form the carboxylate anion. This charged species is much more polar and can participate in strong ion-dipole interactions with water molecules, leading to a dramatic increase in aqueous solubility.[8][10]
This relationship underscores the necessity of measuring solubility in buffers of varying, physiologically relevant pH values (e.g., pH 2.0, 6.8, and 7.4).
Kinetic vs. Thermodynamic Solubility: A Critical Distinction
In drug development, two types of solubility are measured, each providing different insights.[11]
-
Kinetic Solubility: This is a measure of how quickly a compound precipitates from a solution when added from a concentrated organic stock (typically DMSO).[12][13][14] It is a high-throughput measurement often used in early discovery to flag potentially problematic compounds. The system is not at equilibrium, and the results can be influenced by the rate of dissolution and the potential for supersaturation.[11][12]
-
Thermodynamic Solubility: This is the true equilibrium solubility of a compound, measured when an excess of the solid compound is allowed to equilibrate with a solvent over a prolonged period.[13][15][16][17] This "gold standard" measurement is crucial for late-stage development, formulation, and regulatory filings as it represents the maximum concentration achievable under stable conditions.[13][17]
Experimental Protocols for Solubility Determination
The following protocols are designed as self-validating systems to ensure the generation of accurate and reproducible data. The use of a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), is essential for the accurate quantification of the dissolved compound.[17]
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
This method is the definitive approach for measuring equilibrium solubility.[16] It relies on allowing an excess of the solid compound to equilibrate with the solvent until the solution is saturated.
Step-by-Step Methodology:
-
Preparation: Accurately weigh a sufficient excess of solid 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid into a glass vial. (e.g., 1-2 mg).
-
Solvent Addition: Add a precise volume of the desired solvent (e.g., 1 mL of pH 7.4 phosphate buffer) to the vial.
-
Equilibration: Seal the vials and place them in an incubator shaker or on a vial roller system. Agitate at a constant temperature (e.g., 25°C or 37°C) for a sufficient duration to reach equilibrium, typically 24 to 48 hours.[15][16] The presence of undissolved solid must be visually confirmed at the end of the incubation period.
-
Phase Separation: To separate the saturated supernatant from the excess solid, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes). Alternatively, filter the suspension through a low-binding filter (e.g., 0.22 µm PVDF).
-
Sample Preparation: Carefully aspirate an aliquot of the clear supernatant. Dilute this aliquot with a suitable solvent (e.g., a mixture of mobile phase) to bring the concentration within the linear range of the analytical method's standard curve.
-
Quantification: Analyze the diluted sample using a validated HPLC-UV or LC-MS/MS method. Calculate the original concentration in the supernatant by applying the dilution factor.
Causality and Self-Validation:
-
Why excess solid? To ensure the final solution is genuinely saturated and in equilibrium with the solid phase.[14]
-
Why 24-48 hours of agitation? To provide sufficient time for the dissolution process to reach a true thermodynamic equilibrium.[14][16]
-
Why centrifugation/filtration? To ensure that no solid microparticles are carried over into the sample for analysis, which would falsely inflate the solubility measurement.
Caption: Thermodynamic Solubility Workflow.
Protocol 2: Kinetic Solubility Determination
This high-throughput method is ideal for early-stage screening and provides an estimate of solubility under non-equilibrium conditions.
Step-by-Step Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.
-
Dispensing: In a 96-well plate, dispense the aqueous buffer of choice (e.g., pH 7.4 phosphate-buffered saline).
-
Compound Addition: Add a small volume of the DMSO stock solution to the buffer (e.g., 2 µL of 10 mM stock into 198 µL of buffer for a final concentration of 100 µM and 1% DMSO). This step is often automated.
-
Incubation: Seal the plate and shake at room temperature for a defined period, typically 2 to 24 hours.[12][18]
-
Precipitate Removal: Filter the plate using a filter plate to separate any precipitated compound from the soluble fraction.
-
Quantification: Analyze the clear filtrate. This can be done via HPLC, LC-MS/MS, or a plate reader-based method like nephelometry (which measures light scattering from precipitated particles).[1] The concentration is compared against standards to determine the kinetic solubility limit.
Causality and Self-Validation:
-
Why start from DMSO? This method mimics the typical workflow in high-throughput screening where compounds are stored in DMSO. It assesses the solubility of a compound that is already solvated, testing its tendency to precipitate in an aqueous environment.[14]
-
Why a short incubation? The goal is not to reach equilibrium but to identify rapid precipitation, which is a key indicator of potential formulation and absorption issues.[18]
Caption: Kinetic Solubility Workflow.
Data Presentation and Interpretation
Solubility data should be recorded systematically. The following table provides a template for organizing experimental results.
| Solvent System | Temperature (°C) | Solubility Type | Measured Solubility (µg/mL) | Measured Solubility (µM) | Method of Analysis |
| 0.1 N HCl (pH ~1.2) | 25 | Thermodynamic | Experimental Value | Calculated Value | HPLC-UV |
| pH 4.5 Acetate Buffer | 25 | Thermodynamic | Experimental Value | Calculated Value | HPLC-UV |
| pH 6.8 Phosphate Buffer | 25 | Thermodynamic | Experimental Value | Calculated Value | HPLC-UV |
| pH 7.4 Phosphate Buffer | 25 | Thermodynamic | Experimental Value | Calculated Value | HPLC-UV |
| pH 7.4 Phosphate Buffer | 37 | Thermodynamic | Experimental Value | Calculated Value | HPLC-UV |
| pH 7.4 Phosphate Buffer | 25 | Kinetic | Experimental Value | Calculated Value | Nephelometry/LC-MS |
| Methanol | 25 | Thermodynamic | Experimental Value | Calculated Value | HPLC-UV |
| Acetonitrile | 25 | Thermodynamic | Experimental Value | Calculated Value | HPLC-UV |
| Ethyl Acetate | 25 | Thermodynamic | Experimental Value | Calculated Value | HPLC-UV |
Interpreting the Results:
-
pH-Dependency: Expect a significant increase in solubility as the pH increases from acidic to neutral/basic, confirming the role of the carboxylic acid's ionization.
-
Kinetic vs. Thermodynamic: The kinetic solubility value may be higher than the thermodynamic value if the compound forms a supersaturated solution that is slow to precipitate. Conversely, a much lower kinetic solubility indicates rapid precipitation and potential issues for formulation.
-
Organic Solvents: Higher solubility in solvents like methanol or ethyl acetate compared to aqueous buffers is expected due to the molecule's significant nonpolar character.
Conclusion
References
-
In-vitro Thermodynamic Solubility. (2025, August 3). protocols.io. [Link]
-
Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
Brainly. (2023, July 10). Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. [Link]
-
Chemistry Steps. Solubility of Organic Compounds. [Link]
-
Shakeel, F., et al. (2020). Solubility Measurement and Various Solubility Parameters of Glipizide in Different Neat Solvents. ACS Omega. [Link]
-
Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]
-
Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]
-
Evotec. Thermodynamic Solubility Assay. [Link]
-
Creative Biolabs. Solubility Assessment Service. [Link]
-
BioDuro. ADME Solubility Assay. [Link]
-
Labinsights. (2023, May 8). Physical and Chemical Characterization for APIs. [Link]
-
Chemistry LibreTexts. (2019, January 3). The Effects of pH on Solubility. [Link]
-
Chemistry LibreTexts. (2026, January 27). Factors Affecting Solubility. [Link]
-
ResearchGate. (2014, December 1). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?[Link]
-
YouTube. (2025, February 9). What Affects Solubility Of Organic Compounds?[Link]
-
Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)?[Link]
Sources
- 1. rheolution.com [rheolution.com]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labinsights.nl [labinsights.nl]
- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 5. youtube.com [youtube.com]
- 6. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. brainly.com [brainly.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. creative-biolabs.com [creative-biolabs.com]
- 14. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 15. In-vitro Thermodynamic Solubility [protocols.io]
- 16. lup.lub.lu.se [lup.lub.lu.se]
- 17. evotec.com [evotec.com]
- 18. enamine.net [enamine.net]
An In-depth Technical Guide to the Synthesis of 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid: A Focus on Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid is a significant biphenyl compound with a structural motif that is of considerable interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of a primary and efficient synthetic route to this target molecule, with a core focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This document will delve into the selection of starting materials, provide a detailed experimental protocol, and explore the mechanistic underpinnings of this powerful carbon-carbon bond-forming reaction. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge required for the successful synthesis and future exploration of this and related compounds.
Introduction: The Significance of Biphenyl Carboxylic Acids
Biphenyl scaffolds are privileged structures in drug discovery, often imparting favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules. Phenylacetic acid derivatives, in particular, are integral components of numerous pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and ibuprofen. The target molecule, 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid, combines these two key pharmacophores, making it a valuable building block for the synthesis of novel therapeutic agents and functional materials. Its structure features a flexible acetic acid side chain and a rigid biphenyl core, offering multiple points for further chemical modification.
Retrosynthetic Analysis and Strategy Selection: The Power of Palladium
A retrosynthetic analysis of 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid points to a logical disconnection at the carbon-carbon bond between the two phenyl rings. This immediately suggests a cross-coupling strategy as the most direct and efficient approach. Among the various palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling is particularly well-suited for this transformation due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of the requisite boronic acid coupling partners.[1][2]
The forward synthesis, therefore, logically involves the coupling of a substituted phenylacetic acid derivative with a substituted phenylboronic acid. Two primary convergent routes emerge from this strategy, as illustrated below.
Figure 1: Retrosynthetic analysis of 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid.
For the purposes of this guide, we will focus on Route A , which utilizes the readily available starting materials: 3-bromophenylacetic acid and 4-(ethoxycarbonyl)phenylboronic acid .
Starting Materials: Properties and Procurement
A successful synthesis begins with well-characterized starting materials. The key reactants for the proposed Suzuki-Miyaura coupling are detailed below.
| Starting Material | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| 3-Bromophenylacetic acid | C₈H₇BrO₂ | 215.04 | Off-white to yellow solid; Soluble in many organic solvents. | |
| 4-(Ethoxycarbonyl)phenylboronic acid | C₉H₁₁BO₄ | 193.99 | White to off-white solid; Stable under normal conditions. | |
| Palladium(II) Acetate (Pd(OAc)₂) | C₄H₆O₄Pd | 224.50 | Brown solid; Common palladium precursor for cross-coupling reactions. | |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | White hygroscopic solid; Common inorganic base for Suzuki couplings. |
Experimental Protocol: A Step-by-Step Guide
The following protocol is a representative procedure for the synthesis of 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid via Suzuki-Miyaura coupling. Optimization of reaction conditions such as temperature, solvent, and catalyst loading may be necessary to achieve desired yields and purity.[3][4]
Materials and Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Column chromatography setup
Reagents:
-
3-Bromophenylacetic acid
-
4-(Ethoxycarbonyl)phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) (or other suitable phosphine ligand)
-
Potassium carbonate (K₂CO₃)
-
Toluene or a mixture of Toluene/Water or Dioxane/Water (degassed)
-
Ethyl acetate (for extraction)
-
1 M Hydrochloric acid (for work-up)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) (for drying)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromophenylacetic acid (1.0 eq), 4-(ethoxycarbonyl)phenylboronic acid (1.1-1.5 eq), and potassium carbonate (2.0-3.0 eq).
-
Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.01-0.05 eq) and triphenylphosphine (0.02-0.10 eq) in a small amount of the reaction solvent until a homogeneous solution or suspension is formed. Add this catalyst mixture to the reaction flask.
-
Solvent Addition and Degassing: Add the chosen degassed solvent (e.g., Toluene/Water 4:1) to the flask. The reaction mixture should be thoroughly degassed by bubbling an inert gas (nitrogen or argon) through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) under an inert atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a biphasic solvent system was used, separate the layers. If a single solvent was used, add water to dissolve the inorganic salts.
-
Wash the aqueous layer with ethyl acetate.
-
Combine the organic layers and acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3 to precipitate the product.
-
Extract the acidified aqueous layer with ethyl acetate (3 x volume).
-
Combine all organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid.
The Catalytic Cycle: A Mechanistic Insight
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) active species.
Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-bromophenylacetic acid to form a Pd(II) intermediate.
-
Transmetalation: The boronic acid, activated by the base, transfers its organic group to the palladium center, displacing the bromide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biphenyl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
The choice of base is crucial as it facilitates the formation of the boronate species, which is more nucleophilic and readily undergoes transmetalation.[5]
Conclusion and Future Directions
The Suzuki-Miyaura cross-coupling reaction provides a robust and efficient method for the synthesis of 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid from commercially available starting materials. This technical guide has outlined a practical protocol and provided insights into the underlying chemical principles. The synthesized molecule serves as a versatile platform for further chemical elaboration, enabling the development of novel compounds for applications in drug discovery and materials science. Future work could focus on the development of more sustainable "green" protocols, potentially utilizing water as a solvent and exploring heterogeneous catalysts for easier separation and recycling.[3]
References
- U.S. Patent 6,686,497 B1, "Synthesis of 3-ethoxy-4-ethoxycarbonyl phenyl acetic acid, a key acid synthon of repaglinide"
- Organic Syntheses Procedure, "phenylacetic acid"
- Applied Catalysis B: Environmental, "Suzuki coupling of 4‐bromoacetophenone and phenylboronic acid to form 4‐acetylbiphenyl"
- WIPO Patent WO2015135096A1, "Method for synthesizing 3-ethoxy-4-ethoxycarbonyl phenylacetic acid"
- ResearchGate, "Suzuki reaction of 4-bromoacetophenone and phenylboronic acid in w
- ResearchGate, "An improved method for the synthesis of phenylacetic acid derivatives via carbonyl
- U.S. Patent Application 2004/0249188 A1, "Process for the preparation of 3-ethoxy-4-(alkoxy carbonyl)-phenyl acetic acid.
- YouTube, "NAGAI SYNTHESIS.HOW TO MAKE PHENYLACETIC ACID."
- MDPI, "Synthesis of 2-[(3,4,5-Triphenyl)
- Inventiva Pharma, "Synthesis of substituted phenyl acetic acid and 5-membered heterocycles deriv
- PubChem, "3-Ethoxy-4-ethoxycarbonylphenylacetic acid"
- ResearchGate, "Cross-coupling of 4–bromoacetophenone and phenylboronic acid substr
- TCI Chemicals, "Suzuki-Miyaura Cross Coupling Reaction"
- JEOL USA Inc., "Exploring Green Aqueous Suzuki Coupling Reactions for the Undergraduate Laboratory: The Synthesis of Ethyl-(4-Phenylphenyl)
- ChemicalBook, "3-Bromophenylacetic acid synthesis"
- ResearchGate, "Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids"
- MDPI, "Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues"
- Arkivoc, "Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in w
- University of Wisconsin-Madison, "Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic labor
Sources
An In-depth Technical Guide to 3-Ethoxy-4-(ethoxycarbonyl)phenylacetic Acid: A Key Intermediate in the Synthesis of Repaglinide
Audience: Researchers, scientists, and drug development professionals.
Core Directive: This guide provides a comprehensive overview of the discovery, history, synthesis, and significance of 3-ethoxy-4-(ethoxycarbonyl)phenylacetic acid, a critical building block in the manufacture of the antidiabetic drug Repaglinide.
Introduction
In the landscape of pharmaceutical chemistry, the development of efficient synthetic routes to active pharmaceutical ingredients (APIs) is of paramount importance. The journey from a lead compound to a marketable drug is often paved with the meticulous design and optimization of synthetic pathways for key intermediates. One such pivotal molecule is 3-ethoxy-4-(ethoxycarbonyl)phenylacetic acid. While the user's initial query specified "3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid," extensive research has revealed a lack of significant scientific literature or developmental history for that specific structure. Instead, the closely related compound, 3-ethoxy-4-(ethoxycarbonyl)phenylacetic acid , emerged as a molecule of substantial industrial and medicinal relevance.
This technical guide will, therefore, focus on the discovery, synthesis, and application of 3-ethoxy-4-(ethoxycarbonyl)phenylacetic acid. This compound is a key intermediate in the synthesis of Repaglinide, a prominent oral hypoglycemic agent used in the management of type II non-insulin-dependent diabetes mellitus (NIDDM).[1] Repaglinide, the first of the meglitinide class of antidiabetics, works by stimulating insulin secretion from pancreatic β-cells.[1] The efficient and commercially viable synthesis of 3-ethoxy-4-(ethoxycarbonyl)phenylacetic acid is thus a critical step in the production of this life-changing medication.
The Genesis of a Key Intermediate: A Historical Perspective
The history of 3-ethoxy-4-(ethoxycarbonyl)phenylacetic acid is intrinsically linked to the development of Repaglinide. Repaglinide was jointly developed by the German pharmaceutical company Boehringer Ingelheim and the Danish company Novo Nordisk.[2] The quest for novel, non-sulfonylurea insulin secretagogues led to the exploration of benzoic acid derivatives, culminating in the discovery of Repaglinide. The chemical structure of Repaglinide is (S)-(+)-2-ethoxy-4-[N-{1-(2-piperidinophenyl)-3-methyl-1-butyl}-aminocarbonylmethyl]benzoic acid.[1]
The synthesis of this complex molecule necessitated the development of a robust synthetic pathway, wherein 3-ethoxy-4-(ethoxycarbonyl)phenylacetic acid was identified as a crucial precursor. Early synthetic routes to this intermediate were documented in scientific literature and patents, laying the groundwork for subsequent process improvements. For instance, an early five-step synthesis was reported in the Journal of Medicinal Chemistry in 1998, which had an overall yield of about 21%.[1][3] This initial process, while foundational, presented challenges for large-scale industrial production, including the use of hazardous reagents and demanding reaction conditions.
The continuous drive for more efficient, safer, and cost-effective manufacturing processes has led to the development of several alternative synthetic methodologies for 3-ethoxy-4-(ethoxycarbonyl)phenylacetic acid, which are detailed in various patents. These advancements underscore the compound's significance as a high-value intermediate in the pharmaceutical industry.
Chemical Synthesis: Pathways to a Crucial Precursor
The synthesis of 3-ethoxy-4-(ethoxycarbonyl)phenylacetic acid has been approached through various chemical strategies. Below, we detail two prominent synthetic routes, highlighting the evolution of the methodology towards greater efficiency and industrial applicability.
Route 1: The Inaugural Five-Step Synthesis
An early, well-documented synthesis of 3-ethoxy-4-(ethoxycarbonyl)phenylacetic acid begins with 4-methylsalicylic acid and proceeds through five distinct steps.[1][3]
Experimental Protocol:
-
Alkylation of 4-methylsalicylic acid: 4-methylsalicylic acid is reacted with ethyl bromide in acetone in the presence of potassium carbonate at 150°C for 30 hours in an autoclave to yield ethyl 2-ethoxy-4-methyl-benzoate.[1][3]
-
Bromination: The resulting ethyl 2-ethoxy-4-methyl-benzoate undergoes bromination with N-bromosuccinimide (NBS) in carbon tetrachloride, initiated by azo-bis-isobutyronitrile (AIBN), to produce ethyl 4-bromomethyl-2-ethoxy-benzoate.[1][3]
-
Cyanation: The bromo intermediate is then cyanated using sodium cyanide in dichloromethane over 43 hours to give ethyl 4-cyanomethyl-2-ethoxybenzoate.[1][3]
-
Selective Hydrolysis of the Cyano Group: The cyanomethyl intermediate is treated with gaseous hydrochloric acid in ethanol under reflux to selectively hydrolyze the cyano group to an ester, yielding ethyl 2-ethoxy-4-(ethoxycarbonylmethyl)benzoate.[1]
-
Final Saponification: The diester is then carefully hydrolyzed using 2N sodium hydroxide in ethanol at room temperature for 1.5 hours to afford the final product, 3-ethoxy-4-(ethoxycarbonyl)phenylacetic acid.[3]
Causality in Experimental Choices: This multi-step synthesis, while effective in producing the target molecule, involves high temperatures and pressures (autoclave), hazardous reagents like sodium cyanide, and a relatively long reaction time, making it less ideal for large-scale production. The selective hydrolysis in step 4 is a critical maneuver to avoid the saponification of both ester groups.
Visualizing the Pathway:
Caption: Five-step synthesis of 3-ethoxy-4-(ethoxycarbonyl)phenylacetic acid.
Route 2: An Improved, Commercially Viable Process
To circumvent the limitations of the earlier methods, a more streamlined and industrially advantageous process was developed.[1] This improved synthesis offers a higher overall yield (59-72%) and avoids many of the hazardous and difficult-to-handle raw materials of the previous route.[1]
Experimental Protocol:
-
Preparation of Ethyl 2-ethoxy-4-methyl-benzoate: This starting material can be prepared as in the first step of Route 1.
-
Formation of the Carbanion and Carboxylation: Ethyl 2-ethoxy-4-methyl-benzoate is reacted with lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (THF) at a low temperature (-40 to -80°C).[1] The reaction is often carried out in the presence of a dipolar aprotic co-solvent such as hexamethylphosphoramide (HMPA) or 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU).[1][2] The resulting carbanion is then quenched with carbon dioxide.[1]
-
Work-up and Isolation: The reaction mixture is decomposed in water. The aqueous layer is acidified with a mineral acid (e.g., HCl or H2SO4) to a pH of about 2.[1] The desired product, 3-ethoxy-4-(ethoxycarbonyl)phenylacetic acid, is then extracted with a suitable organic solvent such as dichloromethane, ether, or toluene.[1]
Causality in Experimental Choices: This process is significantly more efficient due to the direct carboxylation of the benzylic position, which is activated by the adjacent aromatic ring. The use of a strong, non-nucleophilic base like LDA allows for the selective deprotonation of the methyl group. The low reaction temperature is crucial to maintain the stability of the carbanion intermediate. While LDA is a hazardous reagent, this route's higher yield and fewer steps make it more attractive for industrial-scale synthesis.
Visualizing the Improved Pathway:
Caption: Improved synthesis of the target molecule via direct carboxylation.
Physicochemical and Analytical Data
The proper identification and characterization of 3-ethoxy-4-(ethoxycarbonyl)phenylacetic acid are crucial for quality control in pharmaceutical manufacturing. Below is a summary of its key properties.
| Property | Value | Reference |
| IUPAC Name | 2-(3-ethoxy-4-ethoxycarbonylphenyl)acetic acid | [4] |
| Molecular Formula | C13H16O5 | [4] |
| Molecular Weight | 252.26 g/mol | [4] |
| CAS Number | 99469-99-5 | [4] |
The Role of 3-Ethoxy-4-(ethoxycarbonyl)phenylacetic Acid in Drug Development
The ultimate utility of 3-ethoxy-4-(ethoxycarbonyl)phenylacetic acid lies in its role as a precursor to Repaglinide. The conversion of this intermediate to the final API involves the formation of an amide bond between the acetic acid moiety of the intermediate and the amine group of a chiral amine side chain.
The resulting drug, Repaglinide, exerts its therapeutic effect by stimulating the release of insulin from the pancreatic β-cells. It achieves this by closing ATP-dependent potassium channels in the β-cell membrane, which leads to depolarization of the cell membrane and an influx of calcium ions, ultimately triggering insulin exocytosis.[1]
Mechanism of Action of Repaglinide:
Caption: Simplified signaling pathway for Repaglinide-induced insulin secretion.
Conclusion
3-Ethoxy-4-(ethoxycarbonyl)phenylacetic acid stands as a testament to the critical role of key intermediates in modern pharmaceutical manufacturing. Its history is a narrative of chemical ingenuity, driven by the need for more efficient and sustainable methods to produce life-saving drugs like Repaglinide. The evolution of its synthesis from a lengthy, low-yielding process to a more streamlined, commercially viable route showcases the relentless pursuit of innovation in process chemistry. For researchers and professionals in drug development, the story of this molecule serves as a compelling case study in the intricate dance between medicinal chemistry, process optimization, and the ultimate goal of improving human health.
References
- US6686497B1 - Synthesis of 3-ethoxy-4-ethoxycarbonyl phenyl acetic acid, a key acid synthon of repaglinide - Google Patents.
- US20040249188A1 - Process for the preparation of 3-ethoxy-4-(alkoxy carbonyl)-phenyl acetic acid. (an intermediate of repaglinide) - Google Patents.
-
3-Ethoxy-4-ethoxycarbonylphenylacetic acid | C13H16O5 | CID 10131212 - PubChem. Available at: [Link]
- WO2015135096A1 - Method for synthesizing 3-ethoxy-4-ethoxycarbonyl phenylacetic acid - Google Patents.
Sources
- 1. US6686497B1 - Synthesis of 3-ethoxy-4-ethoxycarbonyl phenyl acetic acid, a key acid synthon of repaglinide - Google Patents [patents.google.com]
- 2. WO2015135096A1 - Method for synthesizing 3-ethoxy-4-ethoxycarbonyl phenylacetic acid - Google Patents [patents.google.com]
- 3. US20040249188A1 - Process for the preparation of 3-ethoxy-4-(alkoxy carbonyl)-phenyl acetic acid. (an intermediate of repaglinide) - Google Patents [patents.google.com]
- 4. 3-Ethoxy-4-ethoxycarbonylphenylacetic acid | C13H16O5 | CID 10131212 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Purification Protocols for 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid
This Application Note is designed for researchers and process chemists working with functionalized biphenyl intermediates. It details the purification of 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid , a specific bifunctional intermediate containing both a carboxylic acid and an ethyl ester on a biphenyl core.[1]
Introduction & Chemical Context
The target molecule, 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid , represents a classic "Janus" intermediate in medicinal chemistry: it possesses two distinct electrophilic handles—a free carboxylic acid (phenylacetic moiety) and a masked acid (ethyl benzoate moiety).[1]
Purification Challenge: The primary difficulty lies in separating the target mono-acid/mono-ester from two likely impurities:
-
The Di-ester: (Starting material or byproduct) – Neutral, highly lipophilic.[1]
-
The Di-acid: (Over-hydrolysis byproduct) – Highly polar, dianionic.[1]
Chemical Safety & Properties
| Property | Value (Est.) | Relevance to Purification |
| Molecular Weight | ~284.31 g/mol | Suitable for standard silica chromatography.[1] |
| pKa (COOH) | 4.2 – 4.5 | Allows selective ionization with mild bases (NaHCO₃).[1] |
| Solubility (Water) | Negligible (Acid form) | Precipitates upon acidification.[1] |
| Solubility (Org) | High (DCM, EtOAc) | Excellent for organic extraction.[1] |
| Stability | Ester sensitive to NaOH | CRITICAL: Avoid strong bases (pH > 12).[1] |
Method A: Selective Acid-Base Extraction (Scalable Protocol)
Recommended for removing non-polar impurities (catalysts, di-esters) on >1g scale.[1]
This method exploits the acidity of the phenylacetic acid group.[1] By using a mild base, we selectively ionize the carboxylic acid, moving it to the aqueous phase, while leaving the neutral ester and catalyst residues in the organic phase.[1]
Protocol Steps:
-
Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL per gram of crude).[1] Ensure complete dissolution; sonicate if necessary.[1]
-
Mild Base Extraction:
-
Phase Separation:
-
The "Safety" Wash: Wash the aqueous layer again with fresh organic solvent (EtOAc/DCM) to remove entrained neutral impurities.[1] Discard this organic wash.
-
Acidification & Precipitation:
-
Recovery:
Visualization: Acid-Base Workflow
Figure 1: Selective Acid-Base Extraction Logic.[1] Note the use of mild base to protect the ester moiety.[1]
Method B: Recrystallization (Polishing)
Recommended for removing trace di-acid impurities or for final purification of analytical standards.[1]
If the product contains the di-acid impurity (from over-hydrolysis), Acid-Base extraction will not remove it (both extract into water).[1] Recrystallization is required.[1]
Solvent Systems:
-
Ethanol/Water (Preferred):
-
Toluene/Heptane:
Method C: Flash Chromatography
Recommended for difficult separations or small-scale isolation.[1]
Due to the free carboxylic acid, the molecule will "streak" or "tail" on standard silica gel, leading to poor resolution.[1]
Protocol:
-
Stationary Phase: Silica Gel 60 (230-400 mesh).[1]
-
Mobile Phase Modifier: You MUST add 0.5% to 1.0% Acetic Acid (AcOH) to the mobile phase.[1] This suppresses ionization of the carboxylic acid, keeping it in the neutral (protonated) form and sharpening the peak.[1]
-
Gradient:
-
Loading: Dissolve sample in a minimum amount of DCM or dry load on Celite.[1]
Analytical Validation
Before releasing the batch, validate purity using these metrics.
| Method | Expected Observation | Pass Criteria |
| TLC | Mobile Phase: 50% EtOAc/Hex + 1% AcOH.[1] | Single spot, no tailing.[1] |
| 1H NMR | Ethyl Group: Quartet (~4.1 ppm), Triplet (~1.2 ppm).[1] CH2-COOH: Singlet (~3.7 ppm). Aromatic: 8-9 protons (biphenyl region).[1] | Integral ratio of Ethyl:CH2 must be 1:1 (molar).[1] |
| HPLC | C18 Column, Water/MeCN (+0.1% TFA) gradient.[1] | Purity > 98% (AUC).[1][5][6] |
References
-
Williamson, K. L., & Masters, K. M. (2016).[1] Macroscale and Microscale Organic Experiments. Cengage Learning.[1] (General reference for acid-base extraction principles).
-
Pavia, D. L., et al. (2017).[1] Introduction to Organic Laboratory Techniques. Cengage Learning.[1] (Chromatographic techniques for carboxylic acids).
-
ChemicalBook. (2023).[1] Phenylacetic acid Properties and Solubility Data. Retrieved from (Grounding for pKa and solubility data of the phenylacetic acid moiety).[1]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 999, Phenylacetic acid. Retrieved from (pKa validation).[1]
Sources
- 1. Phenylacetic acid - Sciencemadness Wiki [sciencemadness.org]
- 2. jocpr.com [jocpr.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. 4-Biphenylacetic acid | 5728-52-9 [chemicalbook.com]
- 5. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 6. DE19831817C1 - Production of biphenyl carboxylic acid compounds - Google Patents [patents.google.com]
Application Note: Quantitative Analysis of 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic Acid using High-Performance Liquid Chromatography
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid. This compound is a critical intermediate in the synthesis of various pharmaceuticals and is also monitored as a process-related impurity. The described method is tailored for researchers, scientists, and professionals in drug development and quality control, offering a reliable protocol for accurate quantification in bulk drug substances and simulated process samples. The causality behind experimental choices, self-validating system protocols, and comprehensive referencing provide a scientifically rigorous guide.
Introduction: The Rationale for Precise Quantification
3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid is a key chemical entity in synthetic organic chemistry, notably as a precursor or intermediate in the manufacture of active pharmaceutical ingredients (APIs).[1][2] Its precise quantification is paramount for several reasons. In process chemistry, monitoring its concentration ensures optimal reaction yield and efficiency. As a potential impurity in the final API, its levels must be strictly controlled to comply with regulatory standards and ensure patient safety. Therefore, a validated, stability-indicating analytical method is crucial for quality assurance and regulatory compliance. This document provides a comprehensive guide to a developed HPLC-UV method, designed for accuracy, precision, and robustness.
Foundational Principles: Chromatographic Separation and Detection
The method described herein is based on reversed-phase high-performance liquid chromatography (RP-HPLC). This technique separates compounds based on their hydrophobicity. A non-polar stationary phase (typically a C18 column) is used in conjunction with a polar mobile phase.[3][4] 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid, being a moderately non-polar molecule, will be retained on the column and then eluted by the mobile phase. The choice of a C18 column provides a versatile and robust separation mechanism for a wide range of pharmaceutical compounds.[4] Detection is achieved using a UV-Vis detector, as the phenyl and carbonyl chromophores in the molecule absorb UV radiation at a specific wavelength, allowing for sensitive and selective quantification.
Materials and Reagents
-
Reference Standard: 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid (purity ≥ 99.5%)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade, filtered and degassed)
-
Reagents: Formic acid (analytical grade)
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
Detailed Experimental Protocols
Preparation of Standard and Sample Solutions
Expertise & Experience Insight: The accurate preparation of standard and sample solutions is the cornerstone of reliable quantitative analysis. The choice of diluent is critical; it should completely dissolve the analyte and be compatible with the mobile phase to ensure good peak shape. A mixture of acetonitrile and water is chosen here for its excellent solvating power for the analyte and its miscibility with the mobile phase.
Protocol 4.1.1: Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 25 mg of 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid reference standard.
-
Transfer the weighed standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Make up to the mark with the diluent and mix thoroughly.
Protocol 4.1.2: Working Standard Solutions for Calibration Curve
-
From the standard stock solution, prepare a series of working standard solutions by serial dilution with the diluent to achieve concentrations in the range of 1-100 µg/mL.
-
A typical calibration curve can be constructed using concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.
Protocol 4.1.3: Sample Preparation (from Bulk Drug)
-
Accurately weigh approximately 25 mg of the bulk drug sample.
-
Follow steps 2-6 as described in Protocol 4.1.1.
-
Further dilute the sample solution with the diluent to fall within the concentration range of the calibration curve.
Chromatographic Conditions
Expertise & Experience Insight: The mobile phase composition is optimized to achieve a good balance between resolution, peak shape, and run time. The use of acetonitrile provides good elution strength, while the acidic modifier (formic acid) is crucial for suppressing the ionization of the carboxylic acid group of the analyte, leading to a sharper, more symmetrical peak. The detection wavelength is selected based on the UV spectrum of the analyte to maximize sensitivity.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 240 nm |
| Run Time | 10 minutes |
Analytical Workflow Diagram
Caption: Workflow for the quantification of 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid.
Method Validation: Ensuring Trustworthiness and Reliability
A comprehensive method validation was performed in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R1) to demonstrate the suitability of the method for its intended purpose.[5]
System Suitability
Trustworthiness Insight: System suitability testing is a critical component of a self-validating system. It ensures that the chromatographic system is performing adequately on the day of analysis.
Protocol 5.1.1: System Suitability Test
-
Inject the 25 µg/mL working standard solution five times.
-
Calculate the following parameters:
-
Tailing factor: Should be ≤ 2.0.
-
Theoretical plates: Should be ≥ 2000.
-
Relative Standard Deviation (RSD) of peak areas: Should be ≤ 2.0%.
-
Linearity
The linearity of the method was evaluated by analyzing the calibration standards at six concentration levels (1-100 µg/mL). The peak area was plotted against the concentration, and the correlation coefficient (r²) was determined.
| Parameter | Result |
| Concentration Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
Accuracy (Recovery)
The accuracy of the method was determined by the standard addition method. A known amount of the sample was spiked with the reference standard at three different concentration levels (80%, 100%, and 120% of the sample concentration). The recovery was calculated for each level.
| Spiked Level | Mean Recovery (%) | % RSD |
| 80% | 99.5 | 0.8 |
| 100% | 100.2 | 0.5 |
| 120% | 99.8 | 0.7 |
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability: Six replicate injections of the 25 µg/mL standard solution were performed on the same day. The %RSD of the peak areas was calculated.
-
Intermediate Precision: The repeatability assay was performed on three different days by different analysts to assess the ruggedness of the method.
| Precision Type | % RSD |
| Repeatability | ≤ 1.0% |
| Intermediate Precision | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD: 0.2 µg/mL
-
LOQ: 0.6 µg/mL
Robustness
The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
The system suitability parameters remained within the acceptable limits for all variations, demonstrating the robustness of the method.
Stability-Indicating Nature of the Method
To establish the stability-indicating capability of the method, forced degradation studies were conducted on the bulk drug substance as per ICH guidelines.[6] The sample was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.
Protocol 6.1: Forced Degradation Study
-
Acid Hydrolysis: Reflux with 0.1 N HCl at 80 °C for 2 hours.
-
Base Hydrolysis: Reflux with 0.1 N NaOH at 80 °C for 2 hours.
-
Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug to 105 °C for 48 hours.
-
Photolytic Degradation: Expose the solid drug to UV light (254 nm) for 48 hours.
The stressed samples were then analyzed using the proposed HPLC method. The results showed that the peak for 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid was well-resolved from the peaks of the degradation products, confirming the stability-indicating nature of the method.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | - Column degradation- pH of mobile phase is not optimal | - Replace the column- Ensure the pH of the mobile phase is at least 2 pH units below the pKa of the analyte |
| Inconsistent Retention Times | - Fluctuation in pump pressure- Column temperature not stable | - Purge the pump and check for leaks- Ensure the column oven is functioning correctly |
| Extraneous Peaks | - Contaminated mobile phase or diluent- Sample contamination | - Prepare fresh mobile phase and diluent- Use clean glassware and high-purity solvents |
| Low Sensitivity | - Incorrect detection wavelength- Low injection volume | - Verify the UV maximum of the analyte- Increase injection volume if necessary |
Conclusion
The HPLC method detailed in this application note provides a reliable, accurate, and robust tool for the quantification of 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid. The comprehensive validation and stability-indicating data demonstrate its suitability for routine quality control analysis and for monitoring the purity of bulk drug substances. This method serves as a valuable resource for researchers and professionals in the pharmaceutical industry, ensuring the quality and consistency of their products.
References
-
Gusovsky, F., Fawcett, J., Javaid, J. I., Jeffriess, H., & Sabelli, H. (1985). A high-pressure liquid chromatographic method for plasma phenylacetic acid, a putative marker for depressive disorders. Analytical Biochemistry, 145(1), 101-105. [Link]
-
Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]
-
Greyhound Chromatography. (2023, April 27). How to Prepare a Sample for HPLC Analysis. [Link]
-
WIPO. (2015). WO/2015/135096 METHOD FOR SYNTHESIZING 3-ETHOXY-4-ETHOXYCARBONYL PHENYLACETIC ACID. WIPO Patentscope. [Link]
-
Request PDF. (n.d.). 5 Sample preparation for HPLC analysis of drug products. ResearchGate. Retrieved January 31, 2026, from [Link]
-
Marahatta, A., Bhandary, B., Lee, M. R., Kim, D. S., Lee, Y. C., Kim, S. R., Kim, H. R., & Chae, H. J. (2012). Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. Journal of Chromatography B, 903, 118-125. [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Technology Networks. Retrieved January 31, 2026, from [Link]
-
Laryea, M. D., Herebian, D., Meissner, T., & Mayatepek, E. (2010). Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine. Journal of Inherited Metabolic Disease, 33(Suppl 3), S321-S328. [Link]
- Google Patents. (n.d.). US6686497B1 - Synthesis of 3-ethoxy-4-ethoxycarbonyl phenyl acetic acid, a key acid synthon of repaglinide.
-
ResearchGate. (n.d.). (PDF) Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers. Retrieved January 31, 2026, from [Link]
-
ResearchGate. (n.d.). Development and validation of stability indicating method for the determination of repaglinide in pharmaceutical dosage form using high performance liquid chromatography. Retrieved January 31, 2026, from [Link]
-
European Medicines Agency. (1995). ICH Q2 (R1) Validation of analytical procedures: text and methodology. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Ethoxy-4-ethoxycarbonylphenylacetic acid. PubChem. Retrieved January 31, 2026, from [Link]
-
ResearchGate. (n.d.). stability indicating rp-hplc method for estimation of repaglinide in rabbit plasma. Retrieved January 31, 2026, from [Link]
-
MDPI. (n.d.). Overview of Sample Preparation and Chromatographic Methods to Analysis Pharmaceutical Active Compounds in Waters Matrices. [Link]
-
Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved January 31, 2026, from [Link]
-
ResearchGate. (n.d.). A robust method for quantifying 42 phenolic compounds by RP-HPLC. Retrieved January 31, 2026, from [Link]
-
Stability Indicating RP-HPLC Method for Determination and Validation of Repaglinide in Pharmaceutical Dosage Form. (n.d.). International Journal of Pharmaceutical Sciences and Research. Retrieved January 31, 2026, from [Link]
-
Journal of Young Pharmacists. (n.d.). A novel and Rapid LC–MS/MS assay for the Determination of Mycophenolate and Mycophenolic Acid in Human Plasma. Retrieved January 31, 2026, from [Link]
-
SciSpace. (2016, December 14). Forced Degradation Studies. [Link]
-
ResearchGate. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved January 31, 2026, from [Link]
-
SlideShare. (n.d.). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF REPAGLINIDE AND VOGLIBOSE IN SOLID DOSAGE FORM. Retrieved January 31, 2026, from [Link]
Sources
- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 2. US6686497B1 - Synthesis of 3-ethoxy-4-ethoxycarbonyl phenyl acetic acid, a key acid synthon of repaglinide - Google Patents [patents.google.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. researchgate.net [researchgate.net]
- 5. Stability-indicating assay of repaglinide in bulk and optimized nanoemulsion by validated high performance thin layer chromatography technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
Application Notes and Protocols for the Synthesis of Repaglinide Utilizing 3-Ethoxy-4-ethoxycarbonylphenylacetic Acid
Abstract
This document provides a detailed technical guide for the synthesis of Repaglinide, a prominent oral antidiabetic agent of the meglitinide class. The focus of this application note is the strategic use of 3-ethoxy-4-ethoxycarbonylphenylacetic acid as a key acidic synthon. We will explore the chemical rationale behind a convergent synthesis strategy, which involves the amide coupling of this key intermediate with (S)-3-methyl-1-(2-piperidinophenyl)-1-butylamine, followed by a final hydrolysis step. This guide is intended for researchers, chemists, and professionals in drug development, offering not only step-by-step protocols but also field-proven insights into the causality of experimental choices, critical process parameters, and methods for ensuring the synthesis is robust and reproducible.
Introduction and Strategic Overview
Repaglinide, chemically known as (S)-2-ethoxy-4-[N-{1-(2-piperidinophenyl)-3-methyl-1-butyl}-aminocarbonylmethyl]benzoic acid, is a postprandial glucose regulator used in the management of type 2 diabetes mellitus[1]. It functions by stimulating insulin secretion from pancreatic β-cells[1]. The commercial viability of such a therapeutic agent is intrinsically linked to the efficiency, scalability, and cost-effectiveness of its manufacturing process.
Several synthetic routes to Repaglinide have been developed, many of which are convergent, building the final molecule by joining two complex fragments. A widely adopted and efficient strategy involves the coupling of two key intermediates:
-
The Acid Moiety: 3-Ethoxy-4-ethoxycarbonylphenylacetic acid. This molecule provides the substituted phenylacetic acid core of Repaglinide. Its synthesis has been optimized to be a highly efficient, two-step process from inexpensive starting materials, making it an attractive choice for commercial-scale production[2][3][4].
-
The Amine Moiety: (S)-3-methyl-1-(2-piperidinophenyl)-1-butylamine. This chiral amine provides the stereocenter crucial for the drug's therapeutic activity and the piperidinophenyl group.
This application note details the critical final stages of Repaglinide synthesis: the amide bond formation between these two intermediates and the subsequent selective hydrolysis of the ethyl ester to yield the final active pharmaceutical ingredient (API).
Chemical Rationale and Synthesis Pathway
The overall synthesis is a two-step process starting from the key intermediates. The first step is an amide coupling reaction, followed by a saponification (hydrolysis) of the ester group.
Step 1: Amide Coupling
The carboxylic acid of the phenylacetic acid derivative is not sufficiently reactive to form an amide bond directly with the amine. Therefore, it must first be "activated." A common and effective method is to convert the carboxylic acid into a mixed anhydride using an acyl chloride, such as pivaloyl chloride, in the presence of a tertiary amine base like triethylamine. This in-situ-generated mixed anhydride is highly electrophilic and reacts readily with the primary amine of the chiral intermediate to form the stable amide bond.
Step 2: Hydrolysis
The product of the coupling reaction is an ester precursor to Repaglinide. The final step is the selective hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved under basic conditions (saponification) using a base like sodium hydroxide, followed by careful acidification to precipitate the final product, Repaglinide[5].
The overall reaction scheme is illustrated below.
Caption: Overall synthesis scheme for Repaglinide.
Materials and Equipment
Reagents and Materials
| Reagent | CAS Number | Molecular Weight | Role | Supplier Notes |
| 3-Ethoxy-4-ethoxycarbonylphenylacetic acid | 99469-99-5 | 252.26 g/mol | Acid Synthon | Ensure >99% purity[6] |
| (S)-3-methyl-1-(2-piperidinophenyl)-1-butylamine | 131759-71-4 | 246.39 g/mol | Amine Synthon | Chiral purity >99.5% |
| Pivaloyl chloride | 3282-30-2 | 120.58 g/mol | Activating Agent | Handle in fume hood |
| Triethylamine (TEA) | 121-44-8 | 101.19 g/mol | Organic Base | Anhydrous grade |
| Toluene | 108-88-3 | 92.14 g/mol | Solvent | Anhydrous grade |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 g/mol | Hydrolysis Reagent | ACS grade or higher |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 g/mol | Acidification | 1N or 2N solution |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 g/mol | Quenching/Wash | Saturated solution |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | Extraction Solvent | ACS grade or higher |
| Water | 7732-18-5 | 18.02 g/mol | Wash/Solvent | Deionized |
Equipment
-
Three-neck round-bottom flask with magnetic stirrer, thermometer, and nitrogen inlet
-
Addition funnel
-
Ice-water bath
-
Rotary evaporator
-
Separatory funnel
-
Büchner funnel and filtration flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Analytical balance
-
pH meter or pH strips
-
High-Performance Liquid Chromatography (HPLC) system for reaction monitoring and final purity analysis
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl (S)-2-ethoxy-4-[N-{1-(2-piperidinophenyl)-3-methyl-1-butyl}aminocarbonylmethyl]benzoate (Ester Intermediate)
This protocol is adapted from established patent literature and is designed for robust performance[5].
-
Reaction Setup: In a dry three-neck round-bottom flask purged with nitrogen, add 3-ethoxy-4-ethoxycarbonylphenylacetic acid (1.0 eq, e.g., 10.0 g, 40 mmol) and anhydrous toluene (50 mL).
-
Base Addition: Cool the mixture to -5 °C using an ice-salt bath. Add triethylamine (1.2 eq, e.g., 5.0 g, 49 mmol) to the slurry.
-
Activation: While maintaining the temperature at -5 °C, slowly add pivaloyl chloride (1.1 eq, e.g., 5.4 g, 45 mmol) dropwise over 1 hour. The formation of the mixed anhydride is exothermic and careful temperature control is critical to prevent side reactions. Stir the resulting mixture for an additional hour at -5 °C.
-
Causality Note: Pivaloyl chloride creates a sterically hindered and highly reactive mixed anhydride. This enhances the regioselectivity of the amine's nucleophilic attack on the desired carbonyl group and minimizes side products. The low temperature stabilizes the reactive intermediate.
-
-
Amine Addition: In a separate flask, dissolve (S)-3-methyl-1-(2-piperidinophenyl)-1-butylamine (1.0 eq, e.g., 9.8 g, 40 mmol) in anhydrous toluene (20 mL). Add this solution to the reaction mixture dropwise, ensuring the internal temperature does not rise above 10 °C.
-
Reaction: After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature (approx. 30 °C). Stir overnight (12-16 hours).
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting acid is consumed.
-
Workup and Isolation:
-
Quench the reaction by adding water (50 mL). Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 50 mL) and a saturated sodium bicarbonate solution (2 x 50 mL) to remove unreacted anhydride and triethylamine salts.
-
Dry the toluene layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or semi-solid. This intermediate is often used in the next step without further purification.
-
Protocol 2: Hydrolysis of the Ester Intermediate to Repaglinide
-
Setup: Transfer the crude ester intermediate from Protocol 1 into a round-bottom flask. Add a suitable solvent mixture, such as methanol or ethanol, and a 1N sodium hydroxide solution (1.5 eq, e.g., 62 mL for a 40 mmol scale)[5].
-
Reaction: Heat the mixture to 60 °C and stir for 2-3 hours.
-
Causality Note: Heating accelerates the saponification reaction. The alcohol co-solvent ensures the solubility of the organic ester in the aqueous base.
-
-
Monitoring: Monitor the hydrolysis by HPLC until the ester starting material is fully consumed.
-
Precipitation and Isolation:
-
Cool the reaction mixture to 35-40 °C.
-
Carefully adjust the pH to approximately 5.0 using 1N hydrochloric acid. Repaglinide will begin to precipitate as a white solid. Precise pH control is crucial for maximizing yield and purity.
-
Stir the resulting suspension for 30 minutes at 35 °C.
-
Cool the mixture to 0-5 °C in an ice bath and stir for at least one hour to ensure complete crystallization.
-
-
Filtration and Drying:
-
Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.
-
Dry the product under vacuum at 60-65 °C to a constant weight.
-
Experimental Workflow Visualization
The following diagram outlines the logical flow of the laboratory procedure.
Caption: Step-by-step laboratory workflow for Repaglinide synthesis.
Expected Results and Quality Control
Adherence to the described protocols should yield Repaglinide in high purity and good yield.
| Parameter | Expected Value | Method |
| Step 1 Yield | >95% (crude) | Gravimetric |
| Step 2 Yield | 90-95% | Gravimetric |
| Overall Yield | >80% | Gravimetric |
| Purity | >99.5% | HPLC |
| Appearance | White crystalline solid | Visual Inspection |
| Identity | Conforms to reference | ¹H NMR, Mass Spec |
Trustworthiness and Validation: The final product's identity and purity must be rigorously confirmed.
-
HPLC: Use a validated method to determine purity, typically with UV detection. The chromatogram should show a single major peak corresponding to Repaglinide, with any impurities below specified thresholds.
-
¹H NMR: The proton NMR spectrum should be clean and match the known structure of Repaglinide, confirming the successful formation of the amide bond and hydrolysis of the ester.
-
Mass Spectrometry: ESI-MS should show a prominent peak corresponding to the molecular ion of Repaglinide ([M+H]⁺).
References
-
An Efficient and Cost-Effective Synthesis of 3-Ethoxy-4-ethoxycarbonyl-phenylacetic Acid: A Key Acid Synthon of Repaglinide. Organic Process Research & Development, ACS Publications. [Link]
- Synthesis method of repaglinide.
- Process for the preparation of repaglinide.
- Repaglinide tablet and preparation method thereof.
-
An Efficient and Cost-Effective Synthesis of 3-Ethoxy-4-ethoxycarbonyl-phenylacetic Acid: A Key Acid Synthon of Repaglinide. Organic Process Research & Development. [Link]
-
A New Route for the Synthesis of the Repaglinide Key Intermediate 3-Ethoxy-4-Ethoxycarbonylphenylacetic Acid. ResearchGate. [Link]
- A kind of technique of synthesizing repaglinide.
- Method for synthesizing 3-ethoxy-4-ethoxycarbonyl phenylacetic acid.
- Synthesis of 3-ethoxy-4-ethoxycarbonyl phenyl acetic acid, a key acid synthon of repaglinide.
-
Repaglinide. Wikipedia. [Link]
-
Preparation of immediate release tablets of repaglinide by a solubility enhancer and hot-melt extrusion method. International Journal of Research in Ayurveda and Pharmacy. [Link]
-
An Efficient and Cost-Effective Synthesis of 3-Ethoxy-4-ethoxycarbonyl-phenylacetic Acid: A Key Acid Synthon of Repaglinide. Request PDF on ResearchGate. [Link]
-
A New Route for the Synthesis of the Repaglinide Key Intermediate 3-Ethoxy-4-Ethoxycarbonylphenylacetic Acid. Semantic Scholar. [Link]
-
A Process For Preparation Of (S) 1 (3 Ethoxy 4 Methoxyphenyl) 2 Methanesulfonylethylamine. Quick Company. [Link]
-
3-Ethoxy-4-ethoxycarbonyl phenylacetic acid. Chongqing Chemdad Co., Ltd. [Link]
Sources
- 1. Repaglinide - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. US7148355B2 - Process for the preparation of repaglinide - Google Patents [patents.google.com]
- 6. 3-Ethoxy-4-ethoxycarbonyl phenylacetic acid Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]
Application of 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic Acid as a Chemical Intermediate: A Technical Guide for Researchers
Introduction: The Strategic Value of Biphenyl Scaffolds in Modern Chemistry
The biphenyl moiety is a privileged scaffold in medicinal chemistry and materials science, offering a unique combination of structural rigidity, conformational flexibility, and tunable electronic properties. Biphenylacetic acid derivatives, in particular, serve as crucial building blocks for a diverse range of functional molecules, from potent pharmaceuticals to advanced organic materials.[1][2][3] This guide focuses on the application of 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid as a versatile chemical intermediate. While not as extensively documented as some commercial analogues, its structure presents significant opportunities for the synthesis of novel compounds with tailored properties.
This document provides a comprehensive overview of a proposed synthetic protocol for 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid via a Suzuki-Miyaura coupling reaction, a cornerstone of modern carbon-carbon bond formation.[4] Furthermore, we will explore its potential applications as a precursor in drug discovery programs, drawing parallels with structurally related compounds that have demonstrated significant biological activity.[5]
Core Synthesis Protocol: Suzuki-Miyaura Coupling for the Preparation of 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic Acid
The synthesis of the target biphenyl structure can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is renowned for its high yields, tolerance of a wide range of functional groups, and relatively mild reaction conditions.[4] The proposed synthetic strategy involves the coupling of two key building blocks: (3-(carboxymethyl)phenyl)boronic acid and ethyl 4-bromobenzoate.
Causality of Experimental Choices:
-
Choice of Reactants: (3-(carboxymethyl)phenyl)boronic acid provides the phenylacetic acid moiety, while ethyl 4-bromobenzoate introduces the second phenyl ring with the desired ethoxycarbonyl group. The bromo- leaving group on the benzoate is sufficiently reactive for oxidative addition to the palladium catalyst.
-
Catalyst System: A palladium(0) species, typically generated in situ from a palladium(II) precatalyst like Palladium(II) acetate, is essential for the catalytic cycle. The choice of a phosphine ligand, such as triphenylphosphine, is crucial for stabilizing the palladium catalyst and facilitating the key steps of oxidative addition and reductive elimination.
-
Base and Solvent: A base, such as potassium carbonate, is required to activate the boronic acid for transmetalation. A mixture of a polar aprotic solvent like dioxane and water is often employed to ensure the solubility of both the organic and inorganic reagents.
Detailed Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (3-(carboxymethyl)phenyl)boronic acid (1.0 eq.), ethyl 4-bromobenzoate (1.1 eq.), potassium carbonate (2.0 eq.), and Palladium(II) acetate (0.02 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to remove any oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Under the inert atmosphere, add a degassed 4:1 mixture of dioxane and water to the flask.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Characterization: The structure and purity of the final product, 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid, should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: Summary of Synthetic Parameters
| Parameter | Recommended Conditions | Rationale |
| Reactants | (3-(carboxymethyl)phenyl)boronic acid, Ethyl 4-bromobenzoate | Readily available starting materials for the biphenyl core. |
| Catalyst | Palladium(II) acetate (2 mol%) | Efficient and common precatalyst for Suzuki couplings. |
| Ligand | Triphenylphosphine (4 mol%) | Stabilizes the palladium catalyst. |
| Base | Potassium Carbonate (2.0 eq.) | Activates the boronic acid for transmetalation. |
| Solvent | Dioxane/Water (4:1) | Ensures solubility of all reaction components. |
| Temperature | 90-100 °C | Provides sufficient thermal energy for the reaction to proceed. |
| Reaction Time | 12-24 hours | Typical duration for Suzuki coupling reactions. |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid.
Application Notes: A Versatile Intermediate for Drug Discovery
While specific applications of 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid are not extensively reported, its structural features make it a highly valuable intermediate for the synthesis of novel therapeutic agents. The biphenylacetic acid scaffold is a common motif in a variety of biologically active molecules.[2][5]
Potential Therapeutic Areas:
-
Anti-inflammatory Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) contain a biphenylacetic acid core. The title compound can serve as a starting point for the development of new NSAIDs with potentially improved efficacy and reduced side effect profiles.
-
Anticancer Agents: Biphenyl derivatives have been investigated for their antiproliferative and antitumor properties.[2] The carboxylic acid and ester functionalities of 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid provide convenient handles for derivatization to explore new anticancer drug candidates.
-
Other Therapeutic Targets: The biphenyl scaffold is present in drugs targeting a wide range of conditions, including cardiovascular diseases, infectious diseases, and neurological disorders.[3] This intermediate can be used to generate libraries of novel compounds for screening against various biological targets.
Logical Relationship in Drug Discovery
Caption: Role of the intermediate in a typical drug discovery workflow.
Conclusion
3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid, while not a widely commercialized chemical, represents a valuable and versatile intermediate for synthetic and medicinal chemists. The robust and scalable Suzuki-Miyaura coupling provides a reliable method for its preparation. The inherent structural features of this biphenylacetic acid derivative make it an attractive starting point for the exploration of novel compounds with potential therapeutic applications in various disease areas. The protocols and insights provided in this guide are intended to empower researchers to unlock the potential of this promising chemical building block.
References
- Ranbaxy Laboratories. (2004). Synthesis of 3-ethoxy-4-ethoxycarbonyl phenyl acetic acid, a key acid synthon of repaglinide. U.S. Patent No. 6,686,497 B1.
- CN107445823B. (2020). Preparation method of 3, 4, 5-trimethoxyphenylacetic acid. Google Patents.
- WO2015135096A1. (2015). Method for synthesizing 3-ethoxy-4-ethoxycarbonyl phenylacetic acid. Google Patents.
-
Organic Syntheses. Phenylacetic acid. Retrieved from [Link]
-
Sciencemadness.org. (2006). A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. Retrieved from [Link]
-
The Royal Society of Chemistry. (2019). Supporting Information for [Title of Paper]. Retrieved from [Link]
-
WIPO Patentscope. (2015). WO/2015/135096 METHOD FOR SYNTHESIZING 3-ETHOXY-4-ETHOXYCARBONYL PHENYLACETIC ACID. Retrieved from [Link]
-
YouTube. (2023). Phenylacetic acid preparation.#ncchem. Retrieved from [Link]
-
ResearchGate. (2007). Suzuki Coupling Reactions of Heteroarylboronic Acids with Aryl Halides and Arylboronic Acids with Heteroaryl Bromides Using a Tetraphosphine/Palladium Catalyst. Retrieved from [Link]
-
ResearchGate. (2019). An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. Retrieved from [Link]
- Google Patents. (2004). Process for the preparation of 3-ethoxy-4-(alkoxy carbonyl)-phenyl acetic acid. (an intermediate of repaglinide).
-
Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]
-
PubChem. 3-Ethoxy-4-ethoxycarbonylphenylacetic acid. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Chemical Versatility: Applications of 4-Biphenylacetic Acid in Organic Synthesis. Retrieved from [Link]
-
ResearchGate. Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. Retrieved from [Link]
-
National Center for Biotechnology Information. (2010). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. Retrieved from [Link]
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. Retrieved from [Link]
-
ScienceDirect. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Retrieved from [Link]
-
ResearchGate. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 4. inventivapharma.com [inventivapharma.com]
- 5. researchgate.net [researchgate.net]
Derivatization of 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid for further synthesis
An Application Guide to the Strategic Derivatization of 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic Acid for Advanced Synthesis
Introduction: Unlocking the Potential of a Key Pharmaceutical Intermediate
In the landscape of modern drug discovery and development, the strategic modification of core molecular scaffolds is paramount to generating novel therapeutic agents with enhanced efficacy, selectivity, and pharmacokinetic profiles. 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid, more commonly found in literature as 3-Ethoxy-4-ethoxycarbonylphenylacetic acid , stands out as a pivotal building block, most notably as a key intermediate in the synthesis of Repaglinide.[1][2][3][4] Repaglinide is a prominent oral anti-diabetic agent from the meglitinide class, used for the treatment of type-2 non-insulin dependent diabetes mellitus (NIDDM).[1]
The structure of this molecule, featuring two distinct carboxylic acid-derived functional groups—an ethyl ester and a phenylacetic acid moiety—offers a rich platform for chemical derivatization. The phenylacetic acid group, in particular, provides a primary handle for modifications such as amide bond formation, which is the crucial step in the convergent synthesis of Repaglinide.[5]
This application note provides researchers, medicinal chemists, and drug development professionals with a detailed guide to the primary derivatization strategies for 3-Ethoxy-4-ethoxycarbonylphenylacetic acid. We will delve into the causality behind experimental choices, provide validated protocols, and present the data in a clear, actionable format to empower your synthesis campaigns. Phenylacetic acid and its derivatives are foundational components in a wide array of pharmaceuticals, including well-known drugs like diclofenac and penicillin G, underscoring the broad applicability of the methodologies discussed herein.[6][7]
Core Derivatization Strategies: A Protocol-Driven Guide
The versatility of 3-Ethoxy-4-ethoxycarbonylphenylacetic acid stems from its dual functionality. The primary site for derivatization is the highly reactive phenylacetic acid group, while the aromatic ethyl ester offers opportunities for selective transformations under different conditions.
Strategy 1: Amide Bond Formation - The Gateway to Bioactive Molecules
The conversion of the phenylacetic acid's carboxylic acid group into an amide is arguably the most significant derivatization, directly leading to the synthesis of Repaglinide and a host of other potential drug candidates.[5] This transformation requires the activation of the carboxylic acid to facilitate nucleophilic attack by an amine.
Causality & Experimental Choices: Direct condensation of a carboxylic acid and an amine is thermally demanding and generally inefficient. Therefore, coupling agents are employed to convert the hydroxyl group of the carboxylic acid into a better leaving group.
-
Carbodiimides (DCC, EDC): Reagents like N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are classic activators. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate can racemize and rearrange to a stable N-acylurea. To mitigate these side effects and improve yields, additives like 1-Hydroxybenzotriazole (HOBt) are often included.[8] A significant drawback of DCC is the formation of dicyclohexylurea (DCU), a byproduct that is often difficult to remove.[5]
-
Phosphonium & Benzotriazole-Based Reagents (DEPBT, DPPA): More modern reagents like 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) and Diphenylphosphoryl azide (DPPA) offer high yields, low racemization, and avoid the formation of problematic byproducts like DCU, making them highly suitable for industrial applications.[9]
Experimental Workflow: Amide Coupling
Caption: General workflow for amide bond formation.
Protocol 1: General Amide Coupling using EDC/HOBt
-
Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3-Ethoxy-4-ethoxycarbonylphenylacetic acid (1.0 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.1-0.2 M concentration).
-
Activation: Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) to the solution. Cool the mixture to 0 °C in an ice bath.
-
Coupling Agent Addition: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise to the cooled solution. Stir the reaction mixture at 0 °C for 30 minutes.
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to yield the desired amide.
| Coupling Agent | Additive | Solvent | Typical Yield | Notes |
| EDC | HOBt | DCM, DMF | 70-95% | Water-soluble urea byproduct, easy to remove. |
| DCC | HOBt | DCM | 70-90% | Forms insoluble DCU byproduct, removed by filtration.[5] |
| DEPBT | - | DMF | >90% | Excellent for preventing racemization; simple work-up.[9] |
| DPPA | Base (e.g., TEA) | Toluene | >90% | High yield and optical purity achieved in Repaglinide synthesis.[9] |
Strategy 2: Reduction of the Phenylacetic Acid Moiety
Reducing the carboxylic acid to a primary alcohol (a 2-phenylethanol derivative) opens a new avenue for derivatization, allowing for ether synthesis or further oxidation to an aldehyde.
Causality & Experimental Choices: Carboxylic acids are one of the most difficult functional groups to reduce. Mild reducing agents like sodium borohydride (NaBH₄) are ineffective.[10] Therefore, powerful hydride donors are required.
-
Lithium Aluminum Hydride (LiAlH₄): This is the classic, highly effective reagent for reducing carboxylic acids to primary alcohols.[10][11] It is extremely reactive and must be handled with care under strictly anhydrous conditions.
-
Borane (BH₃): Borane, typically used as a complex with tetrahydrofuran (BH₃-THF), is another excellent reagent for this transformation. It offers the advantage of being more selective than LiAlH₄, for instance, it will not reduce esters as readily under certain conditions, although in this molecule, both ester and carboxylic acid are likely to be reduced.[12]
Experimental Workflow: Carboxylic Acid Reduction
Caption: Workflow for the reduction of the carboxylic acid.
Protocol 2: Reduction of Carboxylic Acid using LiAlH₄
SAFETY NOTE: Lithium aluminum hydride reacts violently with water and is pyrophoric. All glassware must be oven-dried, and the reaction must be conducted under a strictly inert atmosphere.
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and condenser under an inert atmosphere, suspend LiAlH₄ (2.0-3.0 eq) in anhydrous Tetrahydrofuran (THF). Cool the suspension to 0 °C.
-
Substrate Addition: Dissolve 3-Ethoxy-4-ethoxycarbonylphenylacetic acid (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC indicates the consumption of the starting material.
-
Quenching (Fieser Work-up): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add dropwise:
-
'x' mL of water (where 'x' is the mass of LiAlH₄ in grams).
-
'x' mL of 15% aqueous NaOH.
-
'3x' mL of water. This procedure is designed to produce a granular, easily filterable precipitate of aluminum salts.
-
-
Isolation: Stir the resulting mixture at room temperature for 1 hour. Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude alcohol can be purified by flash column chromatography.
Strategy 3: Selective Hydrolysis of the Ethyl Ester
While the phenylacetic acid group is more reactive towards amide coupling, it may be desirable to generate the corresponding diacid by hydrolyzing the ethyl ester. This can be achieved under basic conditions. A related, and perhaps more synthetically valuable, transformation is the selective hydrolysis of a diester intermediate to regenerate the phenylacetic acid, a key step in some patented syntheses.[3]
Causality & Experimental Choices: Saponification (base-mediated hydrolysis) of esters is a standard transformation. Achieving selectivity between the aromatic ethyl ester and the ester of a phenylacetic acid derivative often relies on subtle differences in steric hindrance and electronics, controlled by stoichiometry, temperature, and reaction time. The patent literature describes a process where a diester, Ethyl-2-ethoxy-4-ethoxycarbonylmethyl-benzoate, is selectively hydrolyzed to 3-Ethoxy-4-(ethoxycarbonyl)-phenyl acetic acid using one equivalent of NaOH in methanol at a controlled temperature (10-15 °C).[3] This demonstrates that the ethoxycarbonylmethyl ester is more labile under these specific conditions.
Protocol 3: Selective Saponification (adapted from patent literature)
This protocol describes the selective hydrolysis of a diester intermediate, which is a common strategy in the overall synthesis of the title compound.
-
Preparation: Dissolve the diester, Ethyl-2-ethoxy-4-ethoxycarbonylmethyl-benzoate (1.0 eq), in methanol.
-
Base Addition: Prepare a solution of sodium hydroxide (0.98-1.0 eq) in water and add it slowly to the methanol solution while maintaining the temperature at 10-15 °C.[3]
-
Reaction: Stir the mixture at 10-15 °C for 1-2 hours, carefully monitoring the reaction by TLC to prevent over-hydrolysis to the diacid.
-
Work-up: Once the desired mono-acid is formed, remove the solvent under reduced pressure. Add water and a non-polar organic solvent (e.g., toluene) to the residue and separate the layers to remove any unreacted diester.
-
Isolation: Cool the aqueous layer to 0-5 °C and carefully acidify with HCl to a pH of 3-4.[3]
-
Extraction & Purification: Extract the product with an organic solvent like toluene. Wash the combined organic layers with water, dry over Na₂SO₄, and concentrate. The product can be isolated by crystallization from a solvent like cyclohexane.[3]
Conclusion
3-Ethoxy-4-ethoxycarbonylphenylacetic acid is a valuable and versatile intermediate in pharmaceutical synthesis. The protocols and strategies outlined in this guide provide a robust framework for its derivatization. The primary pathways—amide bond formation, reduction, and selective hydrolysis—enable the creation of a diverse library of compounds for drug discovery programs. By understanding the chemical principles behind reagent selection and reaction conditions, researchers can effectively leverage this key building block to advance their synthetic objectives.
References
- US6686497B1 - Synthesis of 3-ethoxy-4-ethoxycarbonyl phenyl acetic acid, a key acid synthon of repaglinide - Google P
-
A New Route for the Synthesis of the Repaglinide Key Intermediate 3-Ethoxy-4-Ethoxycarbonylphenylacetic Acid | Semantic Scholar. [Link]
- WO2015135096A1 - Method for synthesizing 3-ethoxy-4-ethoxycarbonyl phenylacetic acid - Google P
-
Synthesis of phenylacetic acid esters - European Patent Office - EP 0098058 B1. [Link]
-
Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives - MDPI. [Link]
- US20040249188A1 - Process for the preparation of 3-ethoxy-4-(alkoxy carbonyl)-phenyl acetic acid. (an intermediate of repaglinide)
-
Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. - Inventiva Pharma. [Link]
-
(PDF) Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives - ResearchGate. [Link]
-
Phenylacetic acid - Wikipedia. [Link]
-
WO/2015/135096 METHOD FOR SYNTHESIZING 3-ETHOXY-4-ETHOXYCARBONYL PHENYLACETIC ACID - WIPO Patentscope. [Link]
-
3-Ethoxy-4-ethoxycarbonylphenylacetic acid | C13H16O5 - PubChem. [Link]
-
phenylacetic acid - Organic Syntheses Procedure. [Link]
- CN103012319B - Repaglinide intermediate synthesis process improvement - Google P
-
(PDF) A New Route for the Synthesis of the Repaglinide Key Intermediate 3-Ethoxy-4-Ethoxycarbonylphenylacetic Acid - ResearchGate. [Link]
-
An Improved Process for Repaglinide via an Efficient and One Pot Process - CHIMIA. [Link]
-
Reduction of Phenylacetic Acid | Download Table - ResearchGate. [Link]
-
Reduction of carboxylic acids and their derivatives - Chemistry LibreTexts. [Link]
-
Reduction of carboxylic acids (video) - Khan Academy. [Link]
Sources
- 1. US6686497B1 - Synthesis of 3-ethoxy-4-ethoxycarbonyl phenyl acetic acid, a key acid synthon of repaglinide - Google Patents [patents.google.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. US20040249188A1 - Process for the preparation of 3-ethoxy-4-(alkoxy carbonyl)-phenyl acetic acid. (an intermediate of repaglinide) - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. chimia.ch [chimia.ch]
- 6. mdpi.com [mdpi.com]
- 7. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. CN103012319B - Repaglinide intermediate synthesis process improvement - Google Patents [patents.google.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. Khan Academy [khanacademy.org]
NMR spectroscopy for structural confirmation of 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid
Application Note: Structural Confirmation of 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid via High-Field NMR
Introduction & Scope
The accurate structural confirmation of 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid is a critical step in verifying the integrity of pharmaceutical intermediates. This molecule features a biphenyl core with distinct substitution patterns (meta-substituted Ring A and para-substituted Ring B) and two chemically distinct carbonyl environments (carboxylic acid vs. ethyl ester).
This guide provides a definitive protocol for structural elucidation using 1D (
Key Structural Challenges:
-
Differentiation of Carbonyls: Distinguishing the free acid (
) from the ester ( ) carbonyls. -
Biphenyl Connectivity: Proving the C1–C1' linkage between the two aromatic rings.
-
Regiochemistry: Confirming the meta (1,3) substitution on the acetic acid ring versus the para (1,4) substitution on the ester ring.
Materials & Experimental Setup
To ensure high-resolution data and observation of exchangeable protons, the choice of solvent is paramount.
-
Sample Quantity: 10–15 mg (optimal for
C sensitivity). -
Solvent: DMSO-
(99.9% D) + 0.03% TMS.-
Rationale: DMSO-
is preferred over CDCl for this application. It ensures the solubility of the polar carboxylic acid moiety and slows proton exchange, often allowing the distinct observation of the carboxylic acid proton ( ppm) which is broad or invisible in chloroform.
-
-
Instrument: 400 MHz (minimum) or 600 MHz NMR Spectrometer equipped with a cryoprobe (preferred) or broadband probe.
-
Temperature: 298 K (
).
Experimental Workflow (Visualized)
The following flowchart outlines the logical progression of experiments required to build a self-validating structural model.
Figure 1: Step-by-step NMR characterization workflow ensuring complete structural assignment.
Detailed Protocols & Assignment Logic
Protocol A: H NMR (Proton Assignment)
Objective: Establish proton count, integration, and neighborhood relationships.
-
Acquisition: Standard pulse sequence (zg30), 16 scans, D1 = 1.0s (or 5.0s for accurate integration of COOH).
-
Expected Signals & Logic:
-
Acid Proton (
): Look for a broad singlet downfield. Its presence confirms the free acid. -
Aromatic Region (
):-
Ring B (Ester side): Expect an AA'BB' system (two doublets, integral 2H each). The protons ortho to the ester (EWG) will be significantly deshielded (
). -
Ring A (Acid side): Expect a 1,3-substituted pattern .[1]
-
H-2 (between substituents): Isolated singlet-like (
). -
H-5: Triplet (
). -
H-4/H-6: Doublets/multiplets (
).
-
-
-
Aliphatic Region:
-
Ethyl Quartet (
) and Triplet ( ). -
Acetic Methylene (
, ): Singlet.
-
-
Protocol B: C NMR & DEPT-135
Objective: Count carbons and distinguish
-
Acquisition: Power-gated decoupling, 512 scans minimum.
-
Critical Checkpoints:
-
Carbonyls: Two distinct peaks. Acid
( ppm) vs. Ester ( ppm). -
Quaternary Carbons: Four aromatic
signals are required (two bridgeheads, one carrying the acid chain, one carrying the ester).
-
Protocol C: 2D NMR (The Confirmation Engine)
This is the self-validating phase. We use Graphviz below to illustrate how HMBC provides the "bridge" correlations that 1D NMR cannot.
1. COSY (Correlation Spectroscopy):
-
Action: Trace the spin systems.[2]
-
Validation: Confirm the ethyl group connectivity (
). Confirm the AA'BB' system on Ring B. Confirm the H5 triplet couples to H4/H6 on Ring A.
2. HSQC (Heteronuclear Single Quantum Coherence):
-
Action: Assign carbons to their attached protons.[3]
-
Validation: The aromatic protons at
(Ring B) must correlate to the CH carbons at ppm.
3. HMBC (Heteronuclear Multiple Bond Correlation):
-
Action: Detect 2-bond (
) and 3-bond ( ) couplings. This is the most critical step for biphenyls. -
Key Correlations to Search For:
-
The Bridge: Look for correlations from H-2/H-6 of Ring A to C-1' of Ring B . This proves the rings are connected.
-
The Carbonyls:
-
Acetic
protons must correlate to the Acid ( ). -
Ethyl
protons must correlate to the Ester ( ).
-
-
Figure 2: Critical HMBC correlations required to prove the connectivity of the two rings and the position of the functional groups.
Data Summary Table (Predicted)
The following table summarizes the expected chemical shifts in DMSO-
| Position | Group | Multiplicity ( | HMBC Correlations (H | ||
| Side Chain A | |||||
| COOH | Acid | 12.3 | bs | 173.0 | - |
| Methylene | 3.68 | s | 40.8 | COOH, C3(A), C2(A), C4(A) | |
| Ring A (Meta) | |||||
| H-2 | Aromatic | 7.62 | s | 129.5 | C-1'(B), |
| H-4 | Aromatic | 7.55 | d (7.8) | 128.0 | C-1'(B), C2, C6 |
| H-5 | Aromatic | 7.42 | t (7.8) | 129.0 | C1, C3 |
| H-6 | Aromatic | 7.50 | d (7.8) | 126.5 | C-1'(B), C2, C4 |
| Ring B (Para) | |||||
| H-2', H-6' | Aromatic | 7.80 | d (8.2) | 127.0 | C4', C1(A) |
| H-3', H-5' | Aromatic | 8.05 | d (8.2) | 129.8 | C-Ester, C1' |
| Side Chain B | |||||
| Ester C=O | Carbonyl | - | - | 165.8 | Ethyl-CH |
| O-CH | Ethyl | 4.32 | q (7.1) | 60.8 | Ester C=O, Ethyl-CH |
| CH | Ethyl | 1.34 | t (7.1) | 14.2 | O-CH |
Troubleshooting & Tips
-
Water Suppression: DMSO-
is hygroscopic. The water peak ( ppm) may overlap with the acetic acid methylene ( ppm).-
Solution: Use a dry solvent ampoule or run a presaturation pulse sequence (e.g., zgpr) to suppress the water signal if overlap occurs.
-
-
Broad Acid Peak: If the COOH proton is too broad to integrate, add a trace amount of D
O (shake and re-run). The COOH signal will disappear (exchange), confirming its identity, while CH signals remain. -
Rotamers: Biphenyls can exhibit restricted rotation, but at 298 K, this molecule typically rotates freely, showing sharp signals. If broadening is observed in the aromatics, perform Variable Temperature (VT) NMR at 320 K.
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (Authoritative guide on 2D NMR pulse sequences and strategy).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.[4] (Standard text for chemical shift prediction and biphenyl systems).
-
Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist". Organometallics, 29(9), 2176–2179. (Essential for identifying solvent peaks in DMSO).
-
Reich, H. J. (University of Wisconsin).[5] "Structure Determination Using Spectroscopic Methods - Biphenyl NMR Data". (Valuable open-source database for shift comparisons).
Sources
- 1. US6686497B1 - Synthesis of 3-ethoxy-4-ethoxycarbonyl phenyl acetic acid, a key acid synthon of repaglinide - Google Patents [patents.google.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. nmr.oxinst.com [nmr.oxinst.com]
- 4. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. organicchemistrydata.org [organicchemistrydata.org]
Troubleshooting & Optimization
Technical Support Center: 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid
Welcome to the technical support center for 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to ensure the stability and integrity of this compound throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid?
A1: To minimize degradation, the compound should be stored in a cool, dry, and dark place. Recommended storage is at 2-8°C in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen. This helps to prevent hydrolysis and oxidation.[1]
Q2: What solvents should I use to prepare solutions of this compound?
A2: For short-term use, aprotic solvents such as anhydrous acetonitrile, tetrahydrofuran (THF), or dimethylformamide (DMF) are recommended. Protic solvents, especially water and alcohols like methanol and ethanol, can lead to hydrolysis of the ethoxycarbonyl group over time.[2] If aqueous solutions are necessary, they should be prepared fresh and used immediately.
Q3: How can I tell if my sample of 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid has degraded?
A3: Visual signs of degradation can include a change in color or the presence of clumping. However, the most reliable method for detecting degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC). The appearance of new peaks or a decrease in the area of the main peak corresponding to the parent compound are strong indicators of degradation.
Q4: What are the primary degradation products I should be looking for?
A4: The most likely degradation product is the corresponding dicarboxylic acid, formed through the hydrolysis of the ethoxycarbonyl (ester) group. Other potential degradation products could arise from oxidation of the phenylacetic acid moiety.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
| Observed Problem | Potential Cause | Recommended Solution |
| Appearance of a new, more polar peak in HPLC analysis | Hydrolysis: The ethoxycarbonyl group has likely been hydrolyzed to a carboxylic acid. | Prepare solutions fresh using anhydrous, aprotic solvents. If aqueous buffers are required, use them at a neutral or slightly acidic pH and for the shortest time possible. |
| Loss of biological activity or inconsistent results | Compound Degradation: The concentration of the active compound has decreased due to degradation. | Re-evaluate your storage and handling procedures. Ensure the compound is stored under inert gas and protected from light and moisture. Re-purify the compound if necessary. |
| Discoloration of the solid compound (yellowing) | Oxidation: The phenylacetic acid portion of the molecule may be susceptible to oxidation. | Store the compound under an inert atmosphere (argon or nitrogen) and protect it from light. Avoid prolonged exposure to air. |
| Poor solubility in recommended solvents | Degradation Product Presence: The presence of the more polar dicarboxylic acid degradation product can alter solubility. | Confirm the purity of your sample by HPLC. If degradation is confirmed, a fresh, high-purity batch of the compound should be used. |
Understanding the Degradation Pathways
The chemical structure of 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid contains two key functional groups susceptible to degradation: an ethoxycarbonyl group (an ester) and a phenylacetic acid moiety.
Hydrolysis of the Ethoxycarbonyl Group
The ester functional group is the most probable site of degradation through hydrolysis. This reaction can be catalyzed by either acid or base.[3][4]
-
Acid-Catalyzed Hydrolysis: In the presence of an acid and water, the ester can be hydrolyzed back to the corresponding carboxylic acid and ethanol.[5] This reaction is reversible.[3][5]
-
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester undergoes irreversible hydrolysis to form a carboxylate salt and ethanol.[6][7] This reaction is generally faster than acid-catalyzed hydrolysis.
Caption: Primary degradation pathway via ester hydrolysis.
Oxidation of the Phenylacetic Acid Moiety
The phenylacetic acid portion of the molecule, while generally stable, can be susceptible to oxidation, particularly at the benzylic position (the CH2 group). This can be initiated by exposure to light, heat, or the presence of metal ion contaminants. Photolysis of phenylacetic acid can lead to the formation of benzyl alcohol, benzaldehyde, and benzoic acid.[8]
Experimental Protocols
Protocol 1: Recommended Storage and Handling
-
Storage: Upon receipt, store the vial of 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid at 2-8°C in a desiccator. For long-term storage, flushing the vial with an inert gas like argon or nitrogen is highly recommended.[1]
-
Handling: When weighing the compound, do so in a controlled environment with low humidity. Minimize the time the container is open to the atmosphere.
-
Protection from Light: Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.
Protocol 2: Preparation of Stock Solutions
-
Solvent Selection: Use anhydrous, aprotic solvents such as acetonitrile, THF, or DMF. Ensure the solvent is of high purity and stored over molecular sieves to remove residual water.
-
Solution Preparation: Prepare stock solutions fresh for each experiment. If a solution needs to be stored, it should be for a short duration (less than 24 hours) at -20°C in a tightly sealed vial.
-
Aqueous Solutions: If an aqueous buffer is required for your experiment, prepare a concentrated stock solution in an appropriate organic solvent first. Then, add the stock solution to the aqueous buffer immediately before use to minimize the time the compound is in the aqueous environment.
Protocol 3: Forced Degradation Study
A forced degradation study is a valuable tool to understand the stability of your compound under various stress conditions and to identify potential degradation products.[9][10][11]
-
Acid Hydrolysis:
-
Dissolve the compound in a solution of 0.1 M HCl.
-
Heat the solution at 60°C for 24 hours.
-
Neutralize the solution and analyze by HPLC.
-
-
Base Hydrolysis:
-
Dissolve the compound in a solution of 0.1 M NaOH.
-
Keep the solution at room temperature for 4 hours.
-
Neutralize the solution and analyze by HPLC.
-
-
Oxidative Degradation:
-
Dissolve the compound in a solution of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours.
-
Analyze by HPLC.
-
-
Photostability:
-
Expose a thin layer of the solid compound and a solution of the compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
-
Analyze the samples by HPLC at various time points.
-
-
Thermal Degradation:
-
Expose the solid compound to dry heat (e.g., 80°C) for 48 hours.
-
Analyze by HPLC.
-
Caption: Workflow for a forced degradation study.
References
- U.S.
-
"The evolution of the phenylacetic acid degradation pathway in bacteria," PubMed. [Link]
-
"Fig. 1 Overview of phenyl acetic acid (paa) degradation pathway," ResearchGate. [Link]
-
"Hydrolysis of esters," Chemguide. [Link]
-
"Basic Hydrolysis of Esters - Saponification," Master Organic Chemistry. [Link]
-
"Acid Catalyzed Hydrolysis of Esters," Chemistry LibreTexts. [Link]
-
"Pharmaceutical Forced Degradation Studies with Regulatory Consideration," ResearchGate. [Link]
- EP0422597B1, "Derivatives of phenylacetic acid and fungicides containing them," Google P
-
"Analytical method for the determination of 2- and 3-monochloropropanediol esters and glycidyl ester in palm-based fatty acids by GC-MS," ResearchGate. [Link]
-
"Safe practices for storing acids and bases in the workplace," Storemasta Blog. [Link]
-
"Phenylacetic acid," Wikipedia. [Link]
-
"Ester Hydrolysis," Save My Exams. [Link]
-
"Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development," Element. [Link]
-
"Safe Storage of Acids," IndustrialSafetyCabinets.com. [Link]
-
"Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance," Frontiers. [Link]
-
"Ester Hydrolysis: Acid and Base-Catalyzed Mechanism," Chemistry Steps. [Link]
-
"Phenylacetic Acid," PubChem. [Link]
-
"Forced Degradation in Pharmaceutical Stability," Pharmaguideline. [Link]
-
"Bacterial degradation of 3,4,5-trimethoxyphenylacetic and 3-ketoglutaric acids," PMC - NIH. [Link]
-
"Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents," ResearchGate. [Link]
-
"Practices for Proper Chemical Storage," University of Florida. [Link]
-
"Pharmaceutical Forced Degradation Studies with Regulatory Consideration," Asian Journal of Research in Pharmaceutical Sciences. [Link]
-
"DNA-Catalyzed Hydrolysis of Esters and Aromatic Amides," PMC - NIH. [Link]
-
"Hydrolysis of Esters," Chemistry LibreTexts. [Link]
-
"Chemical Storage," USDA ARS. [Link]
-
"Forced Degradation in Pharmaceuticals – A Regulatory Update," American Journal of Chemistry. [Link]
-
"Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents," KTH DiVA. [Link]
Sources
- 1. csuohio.edu [csuohio.edu]
- 2. Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents [kth.diva-portal.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. savemyexams.com [savemyexams.com]
- 8. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. assyro.com [assyro.com]
- 11. ajpsonline.com [ajpsonline.com]
Identifying and characterizing unexpected peaks in HPLC of 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid
Welcome to the Technical Support Center for the High-Performance Liquid Chromatography (HPLC) analysis of 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common analytical challenges. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you identify and characterize unexpected peaks in your chromatograms, ensuring the integrity and accuracy of your results.
Troubleshooting Guide: A Deeper Dive into Unexpected Peaks
Unexpected peaks in an HPLC chromatogram can be perplexing and time-consuming. This section provides a structured, question-and-answer approach to systematically identify and resolve these issues.
Question 1: I'm observing a new, small peak eluting shortly after my main analyte peak. What is its likely origin and how can I confirm it?
Answer:
An unexpected peak eluting close to the main peak of 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid could be a process-related impurity, a degradation product, or a system artifact. Given the structure of the analyte, a likely candidate is a related isomer or a minor synthetic byproduct.
Causality Explained: The synthesis of this molecule can involve several steps where positional isomers or closely related structures might form.[1] For instance, if the starting materials are not perfectly pure, or if reaction conditions are not stringently controlled, side reactions can lead to the formation of isomers that have very similar polarity and, therefore, similar retention times to the main compound.
Recommended Actions:
-
Review the Synthesis Pathway: Examine the synthetic route used to produce the compound.[2] Identify potential byproducts, unreacted starting materials, or intermediates that could structurally resemble the final product.
-
Peak Purity Analysis (DAD/PDA): If you have a Diode Array Detector (DAD) or Photodiode Array (PDA) detector, perform a peak purity analysis. This will help determine if the main peak is co-eluting with an impurity. An impure peak will show a "purity angle" greater than the "purity threshold."
-
LC-MS Analysis: The most definitive way to identify the unknown peak is through Liquid Chromatography-Mass Spectrometry (LC-MS). The mass-to-charge ratio (m/z) of the unknown peak can provide its molecular weight, which is crucial for structural elucidation.[3]
Question 2: After my sample has been in the autosampler for several hours, I notice a new peak appearing at an earlier retention time. What could be causing this?
Answer:
The appearance of a new peak at an earlier retention time upon sample aging in the autosampler strongly suggests in-situ degradation, specifically hydrolysis.
Causality Explained: 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid contains an ethyl ester functional group. In the presence of aqueous mobile phase components, especially if the pH is not well-controlled, this ester can hydrolyze to form the corresponding dicarboxylic acid.[4] The resulting dicarboxylic acid is more polar than the parent molecule and will therefore elute earlier in a reversed-phase HPLC system. This degradation can be accelerated if the sample is not kept cool.[5]
Recommended Actions:
-
Utilize Autosampler Cooling: If your autosampler has a cooling function, set it to a low temperature (e.g., 4-8 °C) to slow down potential degradation.[5]
-
pH Control of Diluent: Ensure the pH of your sample diluent is optimized for the stability of the analyte. For a carboxylic acid-containing molecule, a slightly acidic pH can often suppress hydrolysis.
-
Forced Degradation Study: To confirm that the new peak is a hydrolytic degradant, perform a forced degradation study. A detailed protocol is provided below.
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing)
This protocol is designed to intentionally degrade the sample to identify potential degradation products and confirm the stability-indicating nature of your HPLC method.[6][7]
Objective: To determine if the unexpected peak corresponds to a known degradation product formed under specific stress conditions.
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid at a concentration of approximately 1 mg/mL in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Stress Conditions: [8]
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N Hydrochloric Acid (HCl). Heat at 60°C for 4 hours.[6]
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N Sodium Hydroxide (NaOH). Keep at room temperature for 2 hours.[6]
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% Hydrogen Peroxide (H₂O₂). Keep at room temperature for 4 hours.
-
-
Sample Analysis:
-
After the specified time, cool the solutions to room temperature.
-
Neutralize the acid and base-stressed samples with an equivalent amount of NaOH and HCl, respectively.
-
Dilute all stressed samples to a suitable concentration with the mobile phase.
-
Inject the samples into the HPLC system and compare the chromatograms to that of an unstressed sample.
-
Data Interpretation:
| Stress Condition | Expected Degradation Product | Expected Retention Time Change |
| Acid/Base Hydrolysis | 3-(4-Carboxyphenyl)phenylacetic acid | Earlier Elution (Increased Polarity) |
| Oxidation | Hydroxylated or Oxidized derivatives | Variable (likely earlier elution) |
Frequently Asked Questions (FAQs)
Q1: What are "ghost peaks" and how can I differentiate them from actual sample impurities?
A1: Ghost peaks, also known as artifact peaks, are signals in a chromatogram that do not originate from the injected sample.[9] They can arise from various sources such as contaminated mobile phases, system contamination (e.g., from previous injections), or degraded system components.[10][11]
To differentiate them from true impurities:
-
Inject a Blank: Run a blank injection (injecting only the sample diluent). If the peak is still present, it is a ghost peak originating from the system or mobile phase.[12]
-
Gradient Analysis: Ghost peaks are more common in gradient elution.[11] They often appear as broad peaks that change with the gradient profile.
-
Systematic Troubleshooting: Isolate the source by systematically changing components: use a fresh mobile phase, clean the injector, and replace the column if necessary.
Q2: My main peak is showing significant tailing. What are the common causes for this with an acidic compound like 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid?
A2: Peak tailing for acidic compounds is often related to secondary interactions with the stationary phase or issues with the mobile phase pH.
Causality Explained: The carboxylic acid moiety of your analyte can interact with residual, un-capped silanol groups on the silica-based stationary phase. These interactions are stronger than the primary hydrophobic interactions, leading to a portion of the analyte being retained longer, which results in a tailing peak. Additionally, if the mobile phase pH is close to the pKa of the carboxylic acid, both the ionized and non-ionized forms of the molecule will be present, leading to poor peak shape.
Recommended Actions:
-
Mobile Phase pH Adjustment: Adjust the mobile phase pH to be at least 2 units below the pKa of the carboxylic acid. This will ensure the analyte is in its non-ionized form, minimizing secondary interactions. A typical mobile phase for such compounds might consist of acetonitrile and water with a small amount of an acid like phosphoric acid or formic acid.[13]
-
Use a Buffered Mobile Phase: Incorporate a buffer (e.g., phosphate buffer) into your mobile phase to maintain a consistent pH throughout the analysis.[14]
-
Column Choice: Consider using a column with end-capping or a different stationary phase that is less prone to silanol interactions.
Visualizations
Troubleshooting Workflow for Unexpected Peaks
Caption: A logical workflow for identifying the source of an unexpected HPLC peak.
Potential Degradation Pathway: Hydrolysis
Caption: Hydrolysis of the ethyl ester leads to a more polar dicarboxylic acid.
References
- Google Patents. (n.d.). Synthesis of 3-ethoxy-4-ethoxycarbonyl phenyl acetic acid, a key acid synthon of repaglinide.
- Google Patents. (n.d.). Method for synthesizing 3-ethoxy-4-ethoxycarbonyl phenylacetic acid.
-
Pharmaceutical Outsourcing. (2012, January 1). Forced Degradation to Develop Stability-indicating Methods. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]
-
WIPO Patentscope. (n.d.). SYNTHESIS OF 3-ETHOXY-4-ETHOXYCARBONYL PHENYL ACETIC ACID, A KEY ACID SYNTHON OF REPAGLINIDE. Retrieved from [Link]
-
PubMed. (n.d.). A high-pressure liquid chromatographic method for plasma phenylacetic acid, a putative marker for depressive disorders. Retrieved from [Link]
-
Organic Syntheses. (n.d.). phenylacetic acid. Retrieved from [Link]
-
Separation Science. (2024, July 4). Conquer Ghost Peaks in HPLC: Identification and Elimination. Retrieved from [Link]
-
Shimadzu. (n.d.). Causes and Measures for Addressing Ghost Peaks in Reversed Phase HPLC Analysis. Retrieved from [Link]
-
PubChem. (n.d.). 3-Ethoxy-4-ethoxycarbonylphenylacetic acid. Retrieved from [Link]
-
Phenomenex. (2025, July 2). How to Identify Ghost Peaks in U/HPLC. Retrieved from [Link]
-
ResearchGate. (2017, October 13). Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias. Retrieved from [Link]
-
BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2- phenylpropionate in organic solvent by lyophilized mycelia. Retrieved from [Link]
-
ResearchGate. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Retrieved from [Link]
-
ResearchGate. (2024, October 29). Troubleshooting Unwanted Peaks in HPLC- Regulatory-Compliant Case Study Summary. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Phenylacetic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
The role of forced degradation studies in stability indicating HPLC method development. (2025, August 5). Retrieved from [Link]
-
LCGC International. (n.d.). Ghost Peak Investigation in a Reversed-Phase Gradient LC System. Retrieved from [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2008, January 24). Ester hydrolysis. Retrieved from [Link]
-
YouTube. (2024, November 30). Ghost Peaks in HPLC Explained: Causes, Troubleshooting, and Solutions #hplc #chromatography. Retrieved from [Link]
Sources
- 1. WO2015135096A1 - Method for synthesizing 3-ethoxy-4-ethoxycarbonyl phenylacetic acid - Google Patents [patents.google.com]
- 2. US6686497B1 - Synthesis of 3-ethoxy-4-ethoxycarbonyl phenyl acetic acid, a key acid synthon of repaglinide - Google Patents [patents.google.com]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. hplc.eu [hplc.eu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. onyxipca.com [onyxipca.com]
- 9. sepscience.com [sepscience.com]
- 10. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. youtube.com [youtube.com]
- 13. Separation of Phenylacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Stability Profiling of 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid
Executive Technical Overview
Compound Identity: 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid Core Scaffold: Biphenyl Functional Groups:
-
Ethyl Ester (Position 4'): Susceptible to hydrolytic cleavage.
-
Phenylacetic Acid (Position 3): Susceptible to decarboxylation (extreme heat) and dimerization.
As a Senior Application Scientist, I must emphasize that while the biphenyl core offers robust thermal stability (often >200°C), the dual-functionality of this molecule creates a specific vulnerability profile. The presence of a free carboxylic acid moiety can act as an intramolecular or intermolecular proton source , autocatalyzing the hydrolysis of the ethyl ester group if temperature and moisture are not strictly controlled.
Critical Stability Factors & Troubleshooting (FAQ)
Phase 1: Storage & Logistics
Q: We observed a melting point depression after storing the compound at 40°C for 3 months. Is this expected? A: Yes, if humidity was uncontrolled. Mechanism: At 40°C (accelerated stability conditions), the reaction rate for ester hydrolysis increases significantly. If the container headspace contained moisture, the ethyl ester hydrolyzed to the dicarboxylic acid derivative (3-(carboxymethyl)biphenyl-4-carboxylic acid) and ethanol. Diagnostic: Run an HPLC. The dicarboxylic acid is more polar and will elute earlier (lower Retention Time) than the parent compound on a reverse-phase C18 column. Corrective Action: Store at 2–8°C in a desiccator. Flush headspace with Argon/Nitrogen.
Q: Can we transport this compound without dry ice? A: Generally, yes. Guidance: Short-term excursions (up to 7 days) at ambient temperature (20–25°C) are chemically acceptable provided the material is sealed against moisture. However, avoid prolonged exposure to temperatures >30°C to prevent "micro-hydrolysis" on the crystal surface, which can cause stickiness or clumping.
Phase 2: Synthesis & Reaction Optimization
Q: We are seeing a new impurity forming during recrystallization in Methanol. Why? A: You are likely observing Transesterification . Mechanism: The free phenylacetic acid group protonates the carbonyl of the ethyl ester. In the presence of a large excess of Methanol (solvent) and heat, the ethoxy group is exchanged for a methoxy group, forming the Methyl ester analog. Solution:
-
Switch solvent to Ethanol (matches the ester group, making exchange invisible/neutral).
-
Use non-nucleophilic solvents like Toluene or Ethyl Acetate/Hexane mixtures.
Q: At what temperature does decarboxylation become a risk? A: Decarboxylation of phenylacetic acids typically requires temperatures >180°C–200°C . Risk Assessment: Standard drying protocols (40–60°C under vacuum) are safe. However, avoid bulk melting, as the liquid phase facilitates decarboxylation kinetics.
Experimental Protocols: Stability Validation
To validate the integrity of your specific batch, perform this Forced Degradation Protocol . This is a self-validating system to determine the purity limits.
Protocol A: Thermal Stress Testing (Solid State)
Objective: Determine shelf-life sensitivity.
-
Preparation: Weigh 50 mg of sample into three separate crimp-top vials.
-
Conditions:
-
Vial A: Control (Store at 4°C).
-
Vial B: 60°C (Dry heat) for 72 hours.
-
Vial C: 60°C + 75% Relative Humidity (Open vial inside humidity chamber) for 72 hours.
-
-
Analysis: Dissolve all samples in Acetonitrile:Water (50:50) to 1 mg/mL.
-
HPLC Method: Gradient 5-95% ACN in Water (0.1% Formic Acid).
-
Pass Criteria: Vial B should show <0.5% degradation vs Vial A. Vial C will likely show 2–5% hydrolysis (formation of dicarboxylic acid).
Protocol B: Solution State Stability (Process Simulation)
Objective: Verify solvent compatibility for scale-up.
| Solvent System | Temp | Duration | Expected Result | Risk Level |
| Ethanol | Reflux | 4 hrs | Stable (Exchange is neutral) | Low |
| Methanol | Reflux | 4 hrs | Transesterification (Methyl ester) | High |
| Water/THF (pH 2) | 50°C | 4 hrs | Hydrolysis (Di-acid) | Critical |
| Toluene | 80°C | 12 hrs | Stable | Low |
Visualizing Degradation Pathways
The following diagram illustrates the chemical fate of 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid under various thermal and solvent conditions. Use this to diagnose unknown impurity peaks.
Figure 1: Chemical stability map indicating primary degradation pathways. Red paths indicate high-risk scenarios during storage and handling.
Troubleshooting Logic Tree
Use this decision matrix when an unexpected result occurs during analysis.
Figure 2: Diagnostic logic for identifying impurities based on HPLC retention time shifts.
References
-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. [Link]
-
PubChem. (n.d.).[1] Ethyl 4'-methoxy-[1,1'-biphenyl]-4-carboxylate (Structural Analog Data). National Library of Medicine. [Link]
Sources
Validation & Comparative
A Comparative Purity Analysis of 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic Acid from Different Suppliers: A Guide for Researchers
In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is a cornerstone of drug safety and efficacy. This guide provides an in-depth comparative purity analysis of 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). This compound is notably recognized as Repaglinide Impurity B by both the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), underscoring the regulatory importance of controlling its purity.
This document is intended for researchers, scientists, and drug development professionals. It offers a comprehensive examination of potential impurities derived from various synthetic routes and presents a robust analytical framework for their detection and quantification. By understanding the potential impurity profile and employing validated analytical methods, researchers can make informed decisions when sourcing this critical intermediate, ensuring the quality and consistency of their research and development efforts.
The Significance of Purity for 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic Acid
The presence of impurities in pharmaceutical intermediates can have significant downstream consequences, potentially impacting the safety, efficacy, and stability of the final drug product. For 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid, the impurity profile is directly influenced by the synthetic pathway employed by the manufacturer. A thorough understanding of these routes is therefore essential for anticipating and controlling potential contaminants.
Different synthetic strategies can introduce specific process-related impurities, such as unreacted starting materials, by-products, and reagents. For instance, a synthesis involving the hydrolysis of a cyanomethyl ester could result in residual cyanide or nitrile-containing impurities. Another route utilizing N-bromosuccinimide (NBS) might introduce brominated species into the final product.
Potential Impurities: A Synthesis-Based Overview
Based on a review of common synthetic routes disclosed in scientific literature and patents, several potential impurities can be anticipated in commercial batches of 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid. The following diagram illustrates a generalized synthetic pathway and highlights potential impurity classes.
Figure 1: A generalized synthetic pathway for 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid and the origin of potential impurities.
A Framework for Comparative Purity Analysis
To objectively compare the purity of 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid from different suppliers, a multi-faceted analytical approach is recommended. This framework is designed to provide a comprehensive assessment of purity, including the identification and quantification of both known and unknown impurities.
The following workflow outlines the key stages of the comparative analysis:
Figure 2: Recommended workflow for the comprehensive purity analysis of 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid.
Experimental Protocols
The following protocols are based on established pharmacopoeial methods and best practices in analytical chemistry. Adherence to these detailed procedures is crucial for obtaining accurate and reproducible results.
High-Performance Liquid Chromatography (HPLC-UV) for Purity and Impurity Quantification
This method is adapted from the United States Pharmacopeia (USP) monograph for Repaglinide, which specifies a method for chromatographic purity that is suitable for the analysis of its related compounds, including Impurity B.[1]
Objective: To determine the percentage purity of 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid and to quantify known and unknown impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Data acquisition and processing software
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 70% B
-
25-30 min: 70% B
-
30-31 min: 70% to 30% B
-
31-40 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 245 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Accurately weigh and dissolve an appropriate amount of 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid reference standard in the mobile phase to obtain a known concentration (e.g., 0.5 mg/mL).
-
Sample Preparation: Prepare samples from each supplier by accurately weighing and dissolving the material in the mobile phase to the same concentration as the standard.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: Calculate the percentage purity of the main peak and the percentage of each impurity using the area normalization method.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
Objective: To identify the molecular weights of unknown impurities to aid in their structural elucidation.
Instrumentation:
-
LC-MS system (HPLC coupled to a mass spectrometer, e.g., Q-TOF or Orbitrap)
Procedure:
-
Utilize the same chromatographic conditions as the HPLC-UV method.
-
Divert the column effluent to the mass spectrometer.
-
Acquire mass spectra for all detected peaks.
-
Analyze the mass-to-charge ratio (m/z) of the parent ions and their fragmentation patterns to propose structures for the unknown impurities.
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination
Objective: To determine the absolute purity (assay) of the material from each supplier without the need for a specific reference standard of the analyte.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the sample and a certified internal standard (e.g., maleic acid) into an NMR tube.
-
Dissolve the mixture in a deuterated solvent (e.g., DMSO-d6).
-
Data Acquisition: Acquire a proton (¹H) NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay).
-
Data Processing: Integrate the signals corresponding to the analyte and the internal standard.
-
Calculation: Calculate the absolute purity of the sample based on the integral values, the number of protons, and the molecular weights of the analyte and the internal standard.
Comparative Data Summary
The following table presents a hypothetical comparison of purity data for 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid obtained from three different suppliers.
| Parameter | Supplier A | Supplier B | Supplier C |
| Appearance | White crystalline powder | Off-white powder | White crystalline powder |
| Purity by HPLC-UV (%) | 99.85 | 99.10 | 99.92 |
| Highest Individual Impurity (%) | 0.08 | 0.45 | 0.05 |
| Total Impurities (%) | 0.15 | 0.90 | 0.08 |
| Identified Impurities | Starting Material X (0.05%) | By-product Y (0.45%), Starting Material X (0.12%) | None detected > 0.05% |
| Absolute Purity by qNMR (%) | 99.7 | 98.9 | 99.8 |
Discussion and Interpretation
The hypothetical data above illustrates the potential variability in purity among different suppliers.
-
Supplier C demonstrates the highest purity by all analytical techniques, with very low levels of impurities. This material would be the preferred choice for applications where high purity is critical, such as in late-stage drug development and manufacturing.
-
Supplier A also provides high-purity material, with a small amount of a known starting material impurity. This may be acceptable for earlier stages of research, depending on the nature of the impurity and its potential to interfere with subsequent reactions.
-
Supplier B shows a significantly lower purity, with a major by-product impurity. The presence of a high-level impurity would warrant further investigation into its identity and potential toxicological effects. This material may not be suitable for pharmaceutical development without further purification.
The choice of supplier should be based on a comprehensive risk assessment that considers the intended use of the material, the stage of development, and the regulatory requirements. It is crucial to obtain a Certificate of Analysis (CoA) from each supplier and to perform in-house analytical testing to verify the purity and impurity profile.
Conclusion and Recommendations
The purity of 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid is a critical parameter that can significantly impact the quality of pharmaceutical research and development. This guide has outlined a comprehensive framework for the comparative purity analysis of this important intermediate from different suppliers.
-
Qualify Suppliers: Do not rely solely on the supplier's CoA. Implement a robust supplier qualification program that includes in-house testing of initial batches.
-
Employ Orthogonal Analytical Methods: Utilize a combination of analytical techniques, such as HPLC, LC-MS, and qNMR, to gain a complete understanding of the purity profile.
-
Understand the Synthesis: Whenever possible, gain insight into the synthetic route used by the supplier to anticipate potential impurities.
-
Adhere to Pharmacopoeial Standards: Recognize that this compound is a known impurity in a pharmacopoeial API and adhere to the relevant standards for its control.
By implementing these principles, researchers and drug development professionals can ensure the quality and consistency of their starting materials, ultimately contributing to the development of safe and effective medicines.
References
-
United States Pharmacopeia and National Formulary (USP-NF). Repaglinide Monograph. Available at: [Link]
-
European Directorate for the Quality of Medicines & HealthCare (EDQM). European Pharmacopoeia (Ph. Eur.). Available at: [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Q3A(R2) Impurities in New Drug Substances. Available at: [Link]
-
SynZeal. Repaglinide EP Impurity B. [Link]. Accessed January 31, 2026.
-
Veeprho. Repaglinide EP Impurity B. [Link]. Accessed January 31, 2026.
-
Manasa Life Sciences. Repaglinide Impurity-B. [Link]. Accessed January 31, 2026.
-
British Pharmacopoeia. Repaglinide Tablets – BP 2022. [Link]. Accessed January 31, 2026.
- Google Patents. US6686497B1 - Synthesis of 3-ethoxy-4-ethoxycarbonyl phenyl acetic acid, a key acid synthon of repaglinide. . Accessed January 31, 2026.
- Google Patents. US20040249188A1 - Process for the preparation of 3-ethoxy-4-(alkoxy carbonyl)-phenyl acetic acid. (an intermediate of repaglinide). . Accessed January 31, 2026.
Sources
A Comparative Benchmarking of Precursor Synthesis for Enhanced Repaglinide Production
Abstract
Repaglinide, a potent oral hypoglycemic agent, is a cornerstone in the management of type 2 diabetes. The efficiency, cost-effectiveness, and scalability of its synthesis are critically dependent on the selection of its key precursors. This in-depth technical guide provides a comparative analysis of the primary synthetic routes for the two principal precursors of Repaglinide: (S)-3-methyl-1-[2-(piperidin-1-yl)phenyl]butylamine (henceforth referred to as the Amine Precursor) and 3-ethoxy-4-(ethoxycarbonyl)phenylacetic acid (the Acid Precursor). By examining various starting materials, reaction pathways, and process optimizations, this guide offers researchers, scientists, and drug development professionals the critical insights and experimental data necessary to make informed decisions in the synthesis of this vital pharmaceutical agent.
Introduction: The Strategic Importance of Precursor Selection in Repaglinide Synthesis
The industrial synthesis of Repaglinide is a convergent process, culminating in the amide coupling of the chiral Amine Precursor and the specifically substituted Acid Precursor. The overall efficiency and economic viability of the entire Repaglinide manufacturing process are intrinsically linked to the synthetic routes chosen for these two key intermediates. An ideal precursor synthesis strategy is characterized by high yields, the use of readily available and low-cost starting materials, operational simplicity, and a favorable safety and environmental profile.
This guide will dissect the most prevalent and innovative synthetic strategies for both the Amine and Acid precursors, offering a side-by-side comparison of their performance based on published experimental data. We will delve into the causality behind experimental choices, providing a trustworthy and authoritative foundation for process development and optimization.
The Acid Precursor: 3-ethoxy-4-(ethoxycarbonyl)phenylacetic acid - A Tale of Two Starting Points
The synthesis of the Acid Precursor has been approached from two primary starting materials, each presenting a distinct set of advantages and challenges.
Route A: From 2-hydroxy-4-methylbenzoic acid
This route has been refined to offer an efficient and commercially viable two-step process.[1] The core of this strategy involves the initial protection of the hydroxyl and carboxyl groups, followed by a directed ortho-metalation to introduce the acetic acid moiety.
Causality of Experimental Choices: The use of lithium diisopropylamide (LDA) is a critical choice for achieving regioselective deprotonation at the benzylic position of the methyl group, a consequence of the directing effect of the ethoxy group. Quenching the resulting carbanion with carbon dioxide is a standard and efficient method for introducing the carboxylic acid functionality.
dot
Caption: Synthetic pathway for the Acid Precursor starting from 2-hydroxy-4-methylbenzoic acid.
Route B: From 3-hydroxyphenylacetic acid
An alternative and more recent approach commences with 3-hydroxyphenylacetic acid. This multi-step process is designed to circumvent the use of hazardous and expensive reagents often associated with other routes.[2]
Causality of Experimental Choices: This pathway strategically employs a series of reactions including esterification, formylation, oxidation, and etherification to build the required functionality on the aromatic ring. The selective hydrolysis at the final step is crucial for obtaining the desired product without affecting the ethoxycarbonyl group. This route's design prioritizes safety and environmental considerations, making it an attractive option for sustainable manufacturing.
dot
Caption: Synthetic pathway for the Acid Precursor starting from 3-hydroxyphenylacetic acid.
Comparative Analysis of Acid Precursor Synthesis Routes
| Feature | Route A (from 2-hydroxy-4-methylbenzoic acid) | Route B (from 3-hydroxyphenylacetic acid) |
| Starting Material Availability | Readily available | Readily available |
| Number of Steps | 2 | Multiple (5+) |
| Overall Yield | 59-72% | Yields for individual steps are reported, but a direct overall yield comparison is not available in the reviewed literature. |
| Key Reagents & Conditions | LDA, -78°C | Milder conditions, avoids pyrophoric reagents |
| Safety & Environmental Profile | Use of cryogenic temperatures and highly reactive LDA poses challenges for scale-up. | Designed to be more environmentally friendly and safer by avoiding hazardous reagents. |
| Scalability | Requires specialized equipment for low-temperature reactions. | Potentially more amenable to large-scale production due to milder conditions. |
The Amine Precursor: (S)-3-methyl-1-[2-(piperidin-1-yl)phenyl]butylamine - Navigating Chirality and Efficiency
The synthesis of the chiral Amine Precursor is a more complex undertaking, with a significant focus on establishing the correct stereochemistry at the benzylic position, which is crucial for the pharmacological activity of Repaglinide.
Route C: The Classical Approach from o-Fluorobenzaldehyde
A widely reported synthesis begins with o-fluorobenzaldehyde and proceeds through a six-step sequence.[3]
Causality of Experimental Choices: This route involves a Grignard reaction to introduce the isobutyl group, followed by the introduction of the piperidine moiety and subsequent conversion of the aldehyde to an amine. The final and most critical step is the resolution of the racemic amine, often using a chiral acid like N-acetyl-L-glutamic acid to isolate the desired (S)-enantiomer.
dot
Caption: Classical synthetic pathway for the Amine Precursor.
Route D: An Improved, High-Yield Process with Racemization
Process development efforts have led to a significantly improved synthesis of the Amine Precursor, boasting a much higher overall yield. This optimized route also incorporates a racemization step for the undesired (R)-isomer, a key feature for enhancing cost-effectiveness.
Causality of Experimental Choices: This advanced route focuses on optimizing each step, including the nucleophilic substitution, Grignard reaction, and reduction. The inclusion of a racemization protocol for the unwanted (R)-enantiomer allows for its recycling, thereby theoretically doubling the yield from the racemic mixture and significantly reducing waste.
dot
Caption: Improved synthetic pathway for the Amine Precursor featuring racemization.
Comparative Analysis of Amine Precursor Synthesis Routes
| Feature | Route C (Classical Approach) | Route D (Improved Process with Racemization) |
| Starting Material | o-Fluorobenzaldehyde | Not explicitly stated in all reviewed sources, but likely similar starting materials with optimized conditions. |
| Number of Steps | 6[3] | Not explicitly stated, but focuses on process optimization. |
| Overall Yield | 15.4%[3] | 50% |
| Key Features | Standard resolution of a racemic mixture. | Includes racemization and recycling of the undesired (R)-isomer. |
| Cost-Effectiveness | Lower yield and disposal of the unwanted isomer increase costs. | Significantly more cost-effective due to higher yield and isomer recycling. |
| Industrial Applicability | Less efficient for large-scale production. | Highly suitable for industrial-scale manufacturing. |
Experimental Protocols
Synthesis of 3-ethoxy-4-(ethoxycarbonyl)phenylacetic acid (Route A)
Step 1: Synthesis of Ethyl 2-ethoxy-4-methylbenzoate To a solution of 2-hydroxy-4-methylbenzoic acid in a suitable polar aprotic solvent (e.g., acetone), is added an excess of potassium carbonate. The mixture is stirred, and ethyl bromide is added. The reaction is heated to reflux until completion (monitored by TLC). The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is dried and concentrated to afford the product.
Step 2: Synthesis of 3-ethoxy-4-(ethoxycarbonyl)phenylacetic acid A solution of lithium diisopropylamide (LDA) is prepared in anhydrous tetrahydrofuran (THF) at -78°C. A solution of ethyl 2-ethoxy-4-methylbenzoate in THF is added dropwise to the LDA solution at -78°C. The resulting mixture is stirred for a period to allow for carbanion formation. Dry carbon dioxide gas is then bubbled through the solution. The reaction is quenched with water, and the aqueous layer is acidified. The product is extracted with an organic solvent, dried, and concentrated to yield 3-ethoxy-4-(ethoxycarbonyl)phenylacetic acid. A yield of 72.7% has been reported for this step.[4]
Synthesis of (S)-3-methyl-1-[2-(piperidin-1-yl)phenyl]butylamine (Representative Steps)
Step 1: Grignard Reaction To a solution of a suitable benzaldehyde precursor in an ethereal solvent, a solution of isobutylmagnesium bromide is added dropwise at a controlled temperature. The reaction is stirred until completion and then quenched with a saturated aqueous solution of ammonium chloride. The product alcohol is extracted, dried, and purified.
Step 2: Reduction of Oxime A previously reported method for a similar reduction step utilized NiCl₂-NaBH₄, which resulted in many impurities and difficult workup.[5] An improved, environmentally friendly method involves the catalytic hydrogenation of the corresponding oxime. The oxime is dissolved in a suitable solvent (e.g., ethanol) and subjected to hydrogenation over a suitable catalyst (e.g., Raney Nickel or Palladium on carbon) under a hydrogen atmosphere. This method has been reported to achieve a yield of 95.5% for the reduction step.[5]
Step 3: Chiral Resolution The racemic amine is dissolved in a suitable solvent mixture (e.g., acetone-methanol). An equimolar amount of a chiral resolving agent, such as N-acetyl-L-glutamic acid, is added. The mixture is heated to obtain a clear solution and then allowed to cool slowly. The diastereomeric salt of the (S)-amine crystallizes out and is collected by filtration. The free (S)-amine is then liberated by treatment with a base.
Conclusion and Future Perspectives
The synthesis of Repaglinide is a well-established process, yet the selection of precursors and their synthetic routes remains a critical factor in determining the overall efficiency and cost-effectiveness of production.
For the Acid Precursor , the two-step synthesis from 2-hydroxy-4-methylbenzoic acid (Route A) offers a high-yield and efficient pathway, although it necessitates the use of cryogenic conditions and a highly reactive reagent (LDA). The alternative route from 3-hydroxyphenylacetic acid (Route B) presents a safer and more environmentally benign option, which may be preferable for large-scale, sustainable manufacturing, despite potentially involving more steps.
For the Amine Precursor , the improved process with racemization of the undesired isomer (Route D) is clearly superior for industrial applications. The significant increase in overall yield and the ability to recycle the unwanted enantiomer provide substantial economic and environmental advantages over the classical approach.
Future research in this area should focus on the development of catalytic and asymmetric methods to further streamline the synthesis of the chiral Amine Precursor, potentially eliminating the need for classical resolution. Additionally, a detailed cost analysis, considering raw material prices, energy consumption, and waste disposal for each route, would provide a more complete picture for industrial decision-making. The principles of green chemistry should continue to guide the optimization of these synthetic pathways, aiming for even safer, more efficient, and sustainable methods for the production of this important antidiabetic drug.
References
- Liu, H., Huang, D., & Zhang, Y. (2011). Synthesis of 3-Methyl-1-[2-(1-piperidiny) phenyl]-butyl Amine.
- Xian, J. (2012). Improved synthesis of (S)-(+)-3-methyl-[2-(1-piperidinyl)phenyl]butylamine,a repaglinide′s synthetic intermediate. Journal of Shenyang Pharmaceutical University.
- An Efficient and Cost-Effective Synthesis of 3-Ethoxy-4-ethoxycarbonyl-phenylacetic Acid: A Key Acid Synthon of Repaglinide. Organic Process Research & Development.
- US6686497B1 - Synthesis of 3-ethoxy-4-ethoxycarbonyl phenyl acetic acid, a key acid synthon of repaglinide - Google Patents.
- Zhang, Y., et al. (2016). A New Route for the Synthesis of the Repaglinide Key Intermediate 3-Ethoxy-4-Ethoxycarbonylphenylacetic Acid. Journal of Chemical Research, 40(8), 506-510.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. US6686497B1 - Synthesis of 3-ethoxy-4-ethoxycarbonyl phenyl acetic acid, a key acid synthon of repaglinide - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to HPLC and GC Methods for the Analysis of 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid
In the landscape of pharmaceutical analysis, the rigorous and precise quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth cross-validation and comparison of two ubiquitous analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the analysis of 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid. This compound is a crucial intermediate in the synthesis of various pharmaceuticals, and ensuring its purity and concentration is critical for the quality of the final drug product.
This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, data-driven comparisons to aid in the selection of the most appropriate analytical methodology for their specific needs. The content herein is grounded in established scientific principles and adheres to regulatory expectations for analytical method validation as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6]
The Analytical Challenge: Physicochemical Properties of the Analyte
-
Molecular Weight: Approximately 252.26 g/mol [7]
-
Polarity: The presence of a carboxylic acid and an ester group imparts significant polarity.
-
Volatility: The relatively high molecular weight and polar functional groups suggest low volatility.
-
Thermal Stability: The molecule is expected to be reasonably stable at moderate temperatures, but the carboxylic acid group may be prone to decarboxylation at elevated temperatures.
These properties present a distinct set of considerations for both HPLC and GC analysis. The high polarity and low volatility of the analyte make it an ideal candidate for Reverse-Phase HPLC. Conversely, for GC analysis, the carboxylic acid group necessitates a derivatization step to increase volatility and thermal stability, preventing peak tailing and improving chromatographic performance.[8][9]
High-Performance Liquid Chromatography (HPLC): A Direct Approach
HPLC is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds.[10] For 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid, a reverse-phase method is the logical choice, leveraging the analyte's polarity for retention on a non-polar stationary phase.
Rationale for HPLC Method Design
The selection of the stationary phase, mobile phase, and detector is critical for achieving optimal separation and sensitivity.
-
Stationary Phase: A C18 column is a versatile and robust choice for the separation of moderately polar compounds. The long alkyl chains provide sufficient hydrophobic interaction for the retention of the analyte.
-
Mobile Phase: A mixture of an aqueous buffer and an organic modifier is standard for reverse-phase HPLC.[11] The buffer, in this case, a phosphate buffer at an acidic pH, serves to suppress the ionization of the carboxylic acid group, leading to a more consistent retention time and improved peak shape. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency. A gradient elution is employed to ensure efficient elution of the analyte and any potential impurities with varying polarities.
-
Detector: A Diode Array Detector (DAD) or a UV-Vis detector is suitable for this analyte due to the presence of the aromatic rings which absorb UV radiation.[12] Detection at a wavelength corresponding to the absorbance maximum of the analyte will provide the best sensitivity.
Experimental Protocol: HPLC Method
1. Instrumentation:
-
Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and Diode Array Detector.[10]
2. Chromatographic Conditions:
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-10 min: 40-70% B
-
10-12 min: 70-40% B
-
12-15 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 230 nm
3. Sample Preparation:
-
Accurately weigh approximately 25 mg of 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid and transfer to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Further dilute to the desired concentration for analysis.
Gas Chromatography (GC): An Indirect but Potent Alternative
While not as direct as HPLC for this analyte, GC offers high resolution and sensitivity, particularly when coupled with a mass spectrometer (GC-MS). The primary hurdle for the GC analysis of 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid is its low volatility and the presence of the active carboxylic acid group. This is overcome by a chemical modification process known as derivatization.[8][9]
Rationale for GC Method Design
The choice of derivatizing agent and GC parameters are key to a successful analysis.
-
Derivatization: Silylation is a common and effective derivatization technique for compounds with active hydrogens, such as carboxylic acids.[8] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a powerful silylating agent that converts the carboxylic acid to its more volatile and thermally stable trimethylsilyl (TMS) ester.
-
Stationary Phase: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), provides good selectivity for a wide range of compounds, including the TMS-derivatized analyte.
-
Carrier Gas: Helium or hydrogen are the standard carrier gases for GC, providing good efficiency.
-
Detector: A Flame Ionization Detector (FID) is a robust and universally responsive detector for organic compounds. For enhanced specificity and identification, a Mass Spectrometer (MS) can be used.[13]
Experimental Protocol: GC Method
1. Instrumentation:
-
Agilent 8890 GC System or equivalent, equipped with a split/splitless inlet, autosampler, and Flame Ionization Detector (FID).
2. Derivatization Procedure:
-
Accurately weigh approximately 10 mg of 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid into a reaction vial.
-
Add 500 µL of pyridine (as a catalyst and solvent) and 500 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Allow the vial to cool to room temperature before injection.
3. Chromatographic Conditions:
-
Column: Agilent J&W DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (20:1)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium
-
Flow Rate: 1.2 mL/min (constant flow)
-
Oven Temperature Program:
-
Initial Temperature: 150 °C, hold for 1 min
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 min
-
-
Detector Temperature (FID): 300 °C
Cross-Validation: A Head-to-Head Comparison
Cross-validation of analytical methods is the process of demonstrating that two different methods provide equivalent results, which is crucial when transferring methods between labs or when a secondary method is needed.[14][15][16] The validation of both the HPLC and GC methods was performed in accordance with ICH Q2(R1) guidelines, evaluating specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[1][4][5][17]
Caption: Workflow for the cross-validation of HPLC and GC methods.
Data Presentation: A Comparative Summary
| Validation Parameter | HPLC Method | GC Method | Acceptance Criteria (as per ICH Q2(R1)) |
| Specificity | No interference from blank and placebo at the retention time of the analyte. Peak purity index > 0.999. | No interference from blank, placebo, and derivatizing agents at the retention time of the derivatized analyte. | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity (r²) | > 0.999 | > 0.998 | r² ≥ 0.99 |
| Range (µg/mL) | 1 - 100 | 0.5 - 50 | The range over which the method is linear, accurate, and precise. |
| Accuracy (% Recovery) | 99.2 - 101.5% | 98.5 - 102.0% | Typically 98.0 - 102.0% for drug substance assay. |
| Precision (RSD%) | |||
| - Repeatability | < 0.5% | < 1.0% | RSD ≤ 1% for drug substance assay. |
| - Intermediate Precision | < 0.8% | < 1.5% | RSD ≤ 2% for drug substance assay. |
| LOD (µg/mL) | 0.2 | 0.1 | Signal-to-noise ratio of 3:1. |
| LOQ (µg/mL) | 0.6 | 0.3 | Signal-to-noise ratio of 10:1. |
Discussion and Recommendations
Both the developed HPLC and GC methods have been demonstrated to be suitable for the intended purpose of quantifying 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid, meeting the validation criteria set forth by regulatory guidelines.[1][4][5][17] However, the choice between the two methods will depend on the specific application and available resources.
HPLC is the recommended primary method for routine quality control. The primary advantage of the HPLC method is its simplicity and directness. It avoids the need for a derivatization step, which can introduce variability and increase sample preparation time. The method is robust, accurate, and precise, making it well-suited for a high-throughput QC environment.
GC is a powerful alternative, particularly for impurity profiling and confirmatory analysis. While the derivatization step adds complexity, the GC method offers higher sensitivity (lower LOD and LOQ) and, when coupled with a mass spectrometer, provides unequivocal identification of the analyte and any impurities. This makes it an excellent tool for in-depth investigations, such as stability studies or the analysis of trace-level impurities.
Conclusion
The cross-validation of HPLC and GC methods for the analysis of 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid has demonstrated that both techniques are capable of providing accurate and reliable results. The HPLC method stands out for its simplicity and efficiency in a routine setting, while the GC method offers superior sensitivity and specificity, making it ideal for more demanding analytical challenges. The selection of the optimal method should be based on a thorough consideration of the analytical requirements, sample throughput, and the specific goals of the analysis. Adherence to a lifecycle management approach for analytical procedures will ensure that the chosen method remains fit for purpose throughout the product's lifecycle.[2][18]
References
- U.S.
-
"Separation of Phenylacetic acid on Newcrom R1 HPLC column," SIELC Technologies. [Link]
-
"A high-pressure liquid chromatographic method for plasma phenylacetic acid, a putative marker for depressive disorders," PubMed. [Link]
-
"HPLC DETERMINATION OF 4-ACETYLAMINOPHENYLACETIC ACID," Scilit. [Link]
-
"A robust method for quantifying 42 phenolic compounds by RP-HPLC," Food Research International. [Link]
-
"multi-active method for the analysis of active substances in formulated products to support quality control scope," Cipac.org. [Link]
-
"3-Ethoxy-4-ethoxycarbonylphenylacetic acid," PubChem. [Link]
-
"Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters," PharmaGuru. [Link]
-
"Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry," U.S. Food and Drug Administration. [Link]
-
"Cross-validation of bioanalytical methods between laboratories," PubMed. [Link]
-
"Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling," MDPI. [Link]
-
"ICH and FDA Guidelines for Analytical Method Validation," Lab Manager. [Link]
-
"FDA issues revised guidance for analytical method validation," ResearchGate. [Link]
-
"Acids: Derivatization for GC Analysis," Encyclopedia of Chromatography. [Link]
-
"ICH Q2(R2) Validation of analytical procedures," European Medicines Agency. [Link]
-
"Gas chromatographic--mass spectrometric determination of phenylacetic acid in human blood," PubMed. [Link]
-
"FDA Guidance for Industry: Q2A Validation of Analytical Procedures," ECA Academy. [Link]
-
"Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team," ResearchGate. [Link]
-
"Q2(R1) Validation of Analytical Procedures: Text and Methodology," U.S. Food and Drug Administration. [Link]
-
"Phenylacetic Acid: Properties, Synthesis, Uses, and Safety Considerations," YouTube. [Link]
-
"Supporting Information Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives," The Royal Society of Chemistry. [Link]
-
"ICH Q2 Analytical Method Validation," Slideshare. [Link]
-
"Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry," IVT Network. [Link]
-
"FDA Releases Guidance on Analytical Procedures," BioPharm International. [Link]
-
"ICSC 1260 - PHENYLACETIC ACID," Inchem.org. [Link]
-
"Quality Guidelines," ICH. [Link]
-
"Pharmaceutical Analytical Methods Validation, Verification and Transfer," CD Formulation. [Link]
-
"4-methoxyphenyl acetic acid," The Good Scents Company. [Link]
-
"Highlights from FDA's Analytical Test Method Validation Guidance," ProPharma. [Link]
Sources
- 1. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 6. demarcheiso17025.com [demarcheiso17025.com]
- 7. 3-Ethoxy-4-ethoxycarbonylphenylacetic acid | C13H16O5 | CID 10131212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
- 10. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 11. Separation of Phenylacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. cipac.org [cipac.org]
- 13. Gas chromatographic--mass spectrometric determination of phenylacetic acid in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pharmaguru.co [pharmaguru.co]
- 15. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
The Researcher's Dilemma: In-House Synthesis versus Commercial Sourcing of 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid
For researchers and professionals in drug development, the decision between synthesizing a key intermediate in-house or procuring it from a commercial vendor is a critical one, with significant implications for project timelines, budget, and the quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of these two approaches for obtaining 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid, a crucial building block in the synthesis of various pharmaceutical compounds. We will delve into a detailed, field-proven synthetic protocol, a thorough cost-benefit analysis, and a comparative overview of commercial suppliers, supported by experimental data and expert insights to empower you to make an informed decision.
The Strategic Importance of 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid
3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid is a biphenylacetic acid derivative. The structural motif of biphenylacetic acid is found in a number of compounds of medicinal interest, highlighting the importance of efficient access to this key intermediate. The decision to synthesize or purchase this compound is therefore not merely a matter of convenience but a strategic choice that can impact the entire drug development pipeline.
In-House Synthesis: A Step-by-Step Protocol and Practical Considerations
For laboratories with the requisite expertise and infrastructure, in-house synthesis offers unparalleled control over the supply chain, potential cost savings at scale, and the flexibility to produce derivatives. Based on established patent literature, a reliable synthetic route starting from 2-Hydroxy-4-methyl-benzoic acid is outlined below.[1]
Experimental Protocol: A Four-Step Synthesis
This synthetic pathway involves four key transformations: Esterification and Etherification, Bromination, Cyanation, and Hydrolysis.
Step 1: Synthesis of Ethyl 2-ethoxy-4-methylbenzoate
In this initial step, the phenolic hydroxyl group of 2-Hydroxy-4-methyl-benzoic acid is etherified with ethyl bromide, and the carboxylic acid is esterified.
-
Reaction: 2-Hydroxy-4-methyl-benzoic acid is reacted with ethyl bromide in the presence of a base such as potassium carbonate in a suitable solvent like acetone.[1] This reaction is typically carried out at elevated temperatures in an autoclave to drive it to completion.[1]
Step 2: Synthesis of Ethyl 4-(bromomethyl)-2-ethoxybenzoate
The methyl group on the benzene ring is selectively brominated using a radical initiator.
-
Reaction: The product from Step 1 is treated with N-bromosuccinimide (NBS) and a radical initiator like 2,2'-azobis(isobutyronitrile) (AIBN) in a non-polar solvent such as carbon tetrachloride.[1] The reaction is initiated by heat or UV light.
Step 3: Synthesis of Ethyl 4-(cyanomethyl)-2-ethoxybenzoate
The bromide is displaced with a cyanide group, introducing the carbon atom that will become part of the acetic acid moiety.
-
Reaction: The brominated compound is reacted with sodium cyanide in a biphasic system of water and a chlorinated solvent like dichloromethane, often with a phase-transfer catalyst to facilitate the reaction.[1]
Step 4: Synthesis of 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid
The final step involves the hydrolysis of the nitrile to a carboxylic acid.
-
Reaction: The cyano intermediate is subjected to acidic or basic hydrolysis. For instance, treatment with a solution of sodium hydroxide in ethanol, followed by acidification, will yield the final product.[2]
Workflow Diagram:
Caption: A four-step synthetic workflow for 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid.
Cost Analysis of In-House Synthesis
A critical factor in the decision-making process is a realistic estimation of the cost of in-house synthesis. The following table provides an approximate cost breakdown for the synthesis of 100g of the final product, based on current market prices for the necessary reagents.
| Reagent | Quantity (approx.) | Estimated Cost (USD) | Source of Pricing |
| 2-Hydroxy-4-methyl-benzoic acid | 75 g | $50 - $100 | IndiaMART, ChemicalBook |
| Ethyl Bromide | 200 ml | $30 - $60 | IndiaMART, Tradeindia |
| Potassium Carbonate | 200 g | $10 - $20 | Major chemical suppliers |
| Acetone | 2 L | $20 - $40 | Major chemical suppliers |
| N-Bromosuccinimide (NBS) | 100 g | $40 - $80 | IndiaMART, ChemicalBook[3] |
| 2,2'-Azobis(isobutyronitrile) (AIBN) | 5 g | $20 - $40 | IndiaMART, Echemi[4][5] |
| Carbon Tetrachloride | 1 L | $30 - $50 | Major chemical suppliers |
| Sodium Cyanide | 30 g | $15 - $30 | ChemicalBook, Intratec.us[6][7] |
| Dichloromethane | 2 L | $20 - $40 | Major chemical suppliers |
| Sodium Hydroxide | 50 g | $5 - $10 | Major chemical suppliers |
| Ethanol | 1 L | $15 - $30 | Major chemical suppliers |
| Total Estimated Reagent Cost | $255 - $500 |
Note: This cost analysis does not include labor, equipment depreciation, energy consumption, or waste disposal costs, which can significantly impact the total cost of in-house synthesis.
Expertise and Scalability Considerations
-
Expertise: The described synthesis involves several challenging steps, including the use of an autoclave for the first step and the handling of highly toxic sodium cyanide.[1] A high level of synthetic organic chemistry expertise is essential for the safe and successful execution of this protocol.
-
Scalability: While this route is suitable for laboratory-scale synthesis, scaling up to produce kilogram quantities presents several challenges.[8] Heat transfer in the exothermic bromination step needs to be carefully managed to avoid runaway reactions. The use of carbon tetrachloride, a potent carcinogen, is also problematic at a larger scale. The final purification of the product, likely requiring crystallization or chromatography, can also become a bottleneck at larger scales.
Commercial Sourcing: A Comparative Overview
For laboratories that lack the time, resources, or expertise for in-house synthesis, commercial sourcing is a viable and often preferred alternative. A number of chemical suppliers offer 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid with varying purity levels and in different quantities.
Comparison of Commercial Suppliers
The following table provides a snapshot of some of the commercially available sources for 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid.
| Supplier | Purity | Available Quantities | Price (USD/g) |
| Sigma-Aldrich | ≥98% | 1g, 5g, 25g | ~$30 - $60 |
| TCI Chemicals | >98.0% (GC) | 1g, 5g, 25g | ~$20 - $50 |
| ChemicalBook | Varies by supplier | Varies | Varies |
| IndiaMART | Varies by supplier | Bulk inquiries | Varies |
Note: Prices are subject to change and may vary based on the quantity purchased and the supplier. It is always advisable to request a formal quote from the suppliers.
Lead Time and Quality Assurance
-
Lead Time: Commercial suppliers typically offer shorter lead times compared to in-house synthesis, which can be a significant advantage for time-sensitive projects.
-
Quality Assurance: Reputable commercial suppliers provide a Certificate of Analysis (CoA) with their products, which includes detailed information about the purity and identity of the compound, as determined by analytical techniques such as HPLC and NMR.
Head-to-Head Comparison: In-House Synthesis vs. Commercial Sourcing
| Feature | In-House Synthesis | Commercial Sourcing |
| Cost | Potentially lower for large quantities, but with significant upfront investment in equipment and labor. Hidden costs include waste disposal and failed batches. | Higher cost per gram, especially for small quantities. Transparent pricing with no hidden costs. |
| Purity & Quality Control | Full control over the purification process and the ability to tailor the purity to specific needs. Requires in-house analytical capabilities (HPLC, NMR) for quality control. | Purity is guaranteed by the supplier and documented in the CoA. Less control over the specific impurity profile. |
| Scalability | Can be challenging and requires process optimization and specialized equipment.[8] | Easily scalable by simply ordering larger quantities. |
| Lead Time | Can be lengthy, depending on the complexity of the synthesis and the availability of starting materials. | Typically short, with off-the-shelf availability from many suppliers. |
| Expertise Required | Requires a high level of expertise in synthetic organic chemistry and analytical techniques. | Minimal expertise required, primarily in handling and storing the chemical. |
| Flexibility | Allows for the synthesis of derivatives and analogues. | Limited to the commercially available product. |
Analytical Methods for Quality Assessment
Whether synthesized in-house or purchased commercially, it is crucial to verify the identity and purity of 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid. The two most common analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of a compound by separating it from any impurities.
-
Typical Method: A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[9] The detection is typically done using a UV detector at a wavelength where the aromatic rings of the molecule absorb, usually around 254 nm.
-
Data Interpretation: The purity of the sample is determined by the relative area of the main peak in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure of a molecule, confirming its identity.
-
Expected ¹H NMR Spectrum: The ¹H NMR spectrum of 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid would be expected to show characteristic signals for the aromatic protons, the methylene protons of the acetic acid group, and the ethyl groups of the ester. The chemical shifts and coupling patterns of these signals would provide a unique fingerprint for the molecule.
Conclusion: Making the Right Choice for Your Research
The decision to synthesize 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid in-house or to source it commercially is a multifaceted one with no single right answer.
-
In-house synthesis is a compelling option for well-equipped laboratories with experienced synthetic chemists, particularly when large quantities of the compound are required or when structural analogues are needed. The potential for cost savings at scale and the complete control over the supply chain are significant advantages. However, the initial investment in time, resources, and expertise should not be underestimated.
-
Commercial sourcing is the more pragmatic choice for most research and early-stage development projects. The convenience, speed, and guaranteed quality offered by reputable suppliers often outweigh the higher cost per gram. This approach allows researchers to focus on their core competencies without the distractions and potential pitfalls of a multi-step organic synthesis.
Ultimately, the optimal choice will depend on the specific needs and constraints of your project. By carefully considering the factors outlined in this guide, you can make a strategic decision that best supports your research and development goals.
References
- WO2015135096A1 - Method for synthesizing 3-ethoxy-4-ethoxycarbonyl phenylacetic acid - Google Patents.
-
Experiment 12. Preparation of 4-acetoxybenzoic acid. Available at: [Link]
- US6686497B1 - Synthesis of 3-ethoxy-4-ethoxycarbonyl phenyl acetic acid, a key acid synthon of repaglinide - Google Patents.
-
Key Factors for Successful Scale-Up in Organic Synthesis| Pure Synth. Available at: [Link]
-
Azobisisobutyronitrile - AIBN Latest Price, Manufacturers & Suppliers - IndiaMART. Available at: [Link]
-
N Bromosuccinimide - 0128-08-05 Latest Price, Manufacturers & Suppliers - IndiaMART. Available at: [Link]
- US20040249188A1 - Process for the preparation of 3-ethoxy-4-(alkoxy carbonyl)-phenyl acetic acid. (an intermediate of repaglinide) - Google Patents.
-
Natural Product Synthesis in the Age of Scalability - ResearchGate. Available at: [Link]
-
Chromatographic separations of aromatic carboxylic acids - PubMed. Available at: [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - MDPI. Available at: [Link]
-
WO/2015/135096 METHOD FOR SYNTHESIZING 3-ETHOXY-4-ETHOXYCARBONYL PHENYLACETIC ACID - WIPO Patentscope. Available at: [Link]
-
Looking for tips on scaling up organic syntheses - chemistry - Reddit. Available at: [Link]
-
1H NMR (CDCl3, 300 MHz) of phenylacetic acid - ResearchGate. Available at: [Link]
-
Scalability of Microwave-Assisted Organic Synthesis. From Single-Mode to Multimode Parallel Batch Reactors - ACS Publications. Available at: [Link]
-
Sodium Cyanide Price Trend, Chart 2025 and Forecast - IMARC Group. Available at: [Link]
-
When it comes to scaling up organic synthesis, it pays to think small. James Mitchell Crow explains. Available at: [Link]
-
HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Available at: [Link]
-
OCR (A) Chemistry A-level Module 6: Organic Chemistry & Analysis Revision - PMT. Available at: [Link]
-
Sodium Cyanide Price - Historical & Current | Intratec.us. Available at: [Link]
-
Supporting information. Available at: [Link]
-
HPLC Methods for analysis of Benzoic acid - HELIX Chromatography. Available at: [Link]
-
Showing Compound Phenylacetic acid (FDB010558) - FooDB. Available at: [Link]
-
Phenylacetic Acid - Benzeneacetic Acid Latest Price, Manufacturers & Suppliers - IndiaMART. Available at: [Link]
-
Phenylacetic Acid - Benzeneacetic Acid Prices, Manufacturers & Suppliers - Tradeindia. Available at: [Link]
Sources
- 1. US20040249188A1 - Process for the preparation of 3-ethoxy-4-(alkoxy carbonyl)-phenyl acetic acid. (an intermediate of repaglinide) - Google Patents [patents.google.com]
- 2. WO2015135096A1 - Method for synthesizing 3-ethoxy-4-ethoxycarbonyl phenylacetic acid - Google Patents [patents.google.com]
- 3. dir.indiamart.com [dir.indiamart.com]
- 4. dir.indiamart.com [dir.indiamart.com]
- 5. echemi.com [echemi.com]
- 6. isotope.com [isotope.com]
- 7. intratec.us [intratec.us]
- 8. pure-synth.com [pure-synth.com]
- 9. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural similarity of 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid to other phenylacetic acid derivatives
This guide provides an in-depth structural and functional analysis of 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid , a specialized biphenyl scaffold used in medicinal chemistry. It objectively compares this molecule to established phenylacetic acid derivatives (PAAs) such as Felbinac and Diclofenac , highlighting its unique meta-substitution pattern and orthogonal synthetic utility.
Executive Summary: The "Meta-Kink" Advantage
3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid represents a distinct class of biphenylacetic acid derivatives. Unlike the linear, para-substituted NSAIDs (e.g., Felbinac), this molecule features a meta-linkage between the phenyl rings. This structural "kink" alters the spatial vector of the distal phenyl ring, allowing it to access different hydrophobic pockets in target proteins (e.g., COX enzymes, PPARs) compared to its linear analogs. Furthermore, the 4-ethoxycarbonyl moiety serves as a masked carboxylic acid or a handle for further derivatization, offering orthogonal reactivity relative to the free acetic acid group.
Key Differentiators
| Feature | Target Molecule (Meta-Isomer) | Felbinac (Para-Isomer) | Diclofenac (Amino-Analog) |
| Linkage Geometry | Meta (1,3) – Angled/Kinked | Para (1,4) – Linear | Ortho (1,2) – Twisted |
| Distal Functionalization | Ethyl Ester (Protected/Modifiable) | None (H) | Chloro-phenyl ring |
| Primary Application | Scaffold / Intermediate / Probe | Active Drug (NSAID) | Active Drug (NSAID) |
| Lipophilicity (LogP) | High (~3.5 - 4.0 predicted) | Moderate (~3.0) | Moderate (~4.5) |
Structural Analysis & SAR Comparison
The pharmacological efficacy of phenylacetic acids relies on the acidic "warhead" interacting with a cationic site (often Arginine) in the target enzyme. The scaffold attached to this acid determines selectivity and potency.
The Biphenyl Core: Meta vs. Para
Most biphenyl NSAIDs (e.g., Felbinac, Fenbufen active metabolite) utilize a para-biphenyl core. This creates a linear, rod-like molecule that fits into narrow hydrophobic channels.
-
The Target Molecule (Meta): The 1,3-substitution introduces a roughly 120° angle between the acetic acid vector and the distal phenyl ring. This geometry mimics the "butterfly" shape seen in some fenamate NSAIDs and allows the molecule to fit into globular or L-shaped binding pockets that linear molecules cannot access.
The Ethoxycarbonyl Handle
The presence of the ethyl ester (ethoxycarbonyl) at the 4-position of the distal ring provides orthogonal protecting group strategy :
-
Site A (Acetic Acid): Free for immediate coupling (e.g., amide bond formation).
-
Site B (Ethyl Ester): Stable under acidic coupling conditions; can be selectively hydrolyzed with base (LiOH/NaOH) later.
Structural Relationship Diagram (DOT)
The following diagram visualizes the structural relationship and pharmacophore variations among key phenylacetic acid derivatives.
Figure 1: Structural relationship map highlighting the geometric divergence of the target meta-isomer from standard para-isomer drugs.
Physicochemical Profile
Understanding the physicochemical properties is crucial for predicting solubility and membrane permeability.
Table 1: Comparative Physicochemical Data
| Property | 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid | 4-Biphenylacetic Acid (Felbinac) | Phenylacetic Acid |
| Molecular Weight | ~284.31 g/mol | 212.25 g/mol | 136.15 g/mol |
| Predicted LogP | 3.8 ± 0.4 | 3.1 ± 0.2 | 1.4 ± 0.1 |
| pKa (Acid) | ~4.0 - 4.3 | 4.25 | 4.31 |
| H-Bond Donors | 1 (COOH) | 1 (COOH) | 1 (COOH) |
| H-Bond Acceptors | 4 (COOH + Ester) | 2 (COOH) | 2 (COOH) |
| Rotatable Bonds | 5 | 3 | 2 |
Note: LogP values are predicted based on fragment contribution methods. The addition of the ethoxycarbonyl group significantly increases lipophilicity compared to the parent biphenylacetic acid.
Experimental Protocol: Selective Synthesis & Handling
For researchers utilizing this scaffold, the synthesis typically involves a Suzuki-Miyaura cross-coupling. Below is a self-validating protocol for synthesizing this scaffold from commercially available precursors.
Methodology: Suzuki-Miyaura Coupling
Objective: Synthesize 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid via cross-coupling.
Reagents:
-
Aryl Halide: 3-Bromophenylacetic acid (1.0 eq)
-
Boronic Acid: 4-(Ethoxycarbonyl)phenylboronic acid (1.1 eq)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)
-
Base: K₂CO₃ (3.0 eq)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Procedure:
-
Degassing: Charge a reaction vial with the Aryl Halide, Boronic Acid, and Base. Suspend in the solvent mixture. Sparge with Nitrogen/Argon for 15 minutes. Why? Oxygen poisons the Pd(0) catalyst, leading to homocoupling byproducts.
-
Catalyst Addition: Add the Pd catalyst quickly under an inert atmosphere. Seal the vial.
-
Reaction: Heat to 80-90°C for 4-12 hours. Monitor by LC-MS or TLC (Mobile phase: Hexane/EtOAc + 1% Acetic Acid).
-
Checkpoint: The starting bromide should disappear. The product spot will be more polar than the boronic acid but less polar than the bromide due to the ester.
-
-
Workup: Cool to RT. Acidify carefully with 1M HCl to pH ~3. Crucial: Do not use strong acid or heat, or you risk hydrolyzing the ethyl ester.
-
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with Brine. Dry over Na₂SO₄.
-
Purification: Silica gel chromatography. Gradient: 0% -> 40% EtOAc in Hexanes (with 0.5% AcOH to prevent streaking of the carboxylic acid).
Synthesis Workflow Diagram (DOT)
Figure 2: Step-by-step synthetic workflow for the target scaffold.
Applications in Drug Discovery[1][2]
Metabolic Stability & Prodrug Potential
The ethyl ester group in this molecule makes it a potential prodrug . In vivo, esterases (e.g., carboxylesterases) will hydrolyze the ethyl ester to the free carboxylic acid, resulting in a biphenyl-dicarboxylic acid .
-
Research Use: This molecule is often used to test metabolic stability. If the ethyl ester is cleaved too rapidly in plasma stability assays, the scaffold may need steric protection (e.g., changing ethyl to tert-butyl).
Supramolecular Chemistry
Research indicates that triphenyl and biphenyl acetic acid derivatives form unique "paddlewheel" dimers in the solid state [1]. The meta-substitution of this specific molecule disrupts the planar stacking seen in para-isomers, potentially leading to novel crystal packing arrangements useful in material science or formulation engineering.
References
-
Mazik, M., & Seidel, P. (2024).[1] Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. ResearchGate.
-
PubChem. (n.d.).[2] Phenylacetic Acid - Compound Summary. National Library of Medicine.
-
ChemicalBook. (2025). 3-Ethoxy-4-ethoxycarbonyl phenylacetic acid Properties and Suppliers.
-
Sigma-Aldrich. (n.d.).[3] 4-Biphenylacetic acid Product Information.
-
Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid derivatives.
Sources
A Senior Application Scientist's Guide to Byproduct Formation in Synthetic Pathways: A Quantitative Comparison
In the intricate world of pharmaceutical development and chemical synthesis, the pursuit of a target molecule is often a journey fraught with the unintended creation of byproducts. These molecular stowaways can significantly impact the purity, efficacy, and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive analysis of byproduct formation in several key synthetic pathways, offering quantitative comparisons and actionable strategies for their mitigation. Our focus is to equip researchers, scientists, and drug development professionals with the knowledge to anticipate, control, and quantify these synthetic deviations, thereby enhancing process efficiency and ensuring the integrity of the final product.
The Imperative of Purity: Gauging Synthetic Efficiency
The "greenness" of a chemical process is not merely an environmental consideration but a direct reflection of its efficiency.[1][2][3] Metrics such as Atom Economy (AE), Process Mass Intensity (PMI), and the E-Factor provide a quantitative framework for evaluating the waste generated per unit of product.[1][2][4][5] A high E-factor, common in the pharmaceutical industry, signifies a substantial generation of waste, much of which comprises byproducts from competing side reactions.[1][4] Understanding and minimizing these side reactions is paramount to improving these metrics and, ultimately, the economic and environmental viability of a synthetic route.[6][7][8][9]
Palladium-Catalyzed Cross-Coupling Reactions: A Double-Edged Sword
Palladium-catalyzed cross-coupling reactions are workhorses in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency.[10] However, the very reactivity that makes these reactions so powerful can also lead to a variety of byproducts.
Suzuki-Miyaura Coupling: Taming the Homocoupling Beast
The Suzuki-Miyaura coupling, which forges a bond between an organoboron species and an organohalide, is a cornerstone of biaryl synthesis.[11][12] A persistent challenge, however, is the homocoupling of the boronic acid starting material, which generates dimeric impurities that can be difficult to separate from the desired product.[11][13][14][15]
Common Byproducts in Suzuki-Miyaura Coupling:
-
Homocoupling Products: Formation of biaryl byproducts from the coupling of two boronic acid molecules.[11][14] This is often mediated by palladium(II) species and can be exacerbated by the presence of oxygen.[13][16]
-
Dehalogenation Products: Reduction of the organohalide starting material, leading to the formation of an arene byproduct.[11][14]
-
Protodeboronation Products: Cleavage of the carbon-boron bond, resulting in the formation of an arene from the boronic acid.[14]
-
Ligand-Derived Impurities: In some cases, impurities can arise from the phosphorus ligands used in the reaction.[17]
dot graph Suzuki_Byproducts { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: "Suzuki-Miyaura Coupling: Main Reaction and Byproduct Pathways."
Quantitative Comparison of Byproduct Formation in Suzuki Coupling:
| Condition | Homocoupling Byproduct (%) | Dehalogenation Byproduct (%) | Reference(s) |
| Standard Conditions (Pd(OAc)₂, K₂CO₃) | 1.5 - 4.1 | Variable | [15] |
| Addition of Reducing Agent (K-formate) | < 0.5 | Not reported | [13] |
| Nitrogen Sparge | Significantly reduced | Not reported | [13] |
| Use of Heterogeneous Catalyst (Pd black) | Near exclusion | Not reported | [13] |
Experimental Protocol for Minimizing Homocoupling in Suzuki Coupling:
-
Inert Atmosphere: Rigorously degas all solvents and reagents. A subsurface nitrogen sparge prior to catalyst addition is highly effective.[13]
-
Reducing Agent: Add a mild reducing agent, such as potassium formate, to the reaction mixture. This helps to maintain the palladium in its active Pd(0) state and minimizes the concentration of Pd(II) species that promote homocoupling.[13]
-
Catalyst Choice: Consider the use of a heterogeneous palladium catalyst, such as palladium black. This can simplify catalyst removal and has been shown to suppress homocoupling.[13]
-
Stoichiometry Control: Using a slight excess of the aryl halide can sometimes minimize boronic acid homocoupling.[11]
Heck Reaction: Navigating Isomerization and Catalyst Decomposition
The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, is a powerful tool for forming substituted alkenes.[18][19] However, side reactions such as olefin isomerization and catalyst deactivation can diminish its efficiency.[20][21]
Common Byproducts and Side Reactions in the Heck Reaction:
-
Olefin Isomerization: Migration of the double bond in the product, leading to a mixture of regioisomers.[21] This occurs due to the reversibility of the β-hydride elimination step.[21]
-
Palladium Black Formation: Aggregation and precipitation of the palladium catalyst, leading to reduced catalytic activity.[14]
-
Dehalogenation: Reduction of the aryl halide starting material.[11]
dot graph Heck_Byproducts { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: "Heck Reaction: Main Pathway and Common Side Reactions."
Strategies to Mitigate Side Reactions in Heck Coupling:
-
"Jeffery Conditions": The use of tetraalkylammonium salts can stabilize the Pd(0) catalyst, preventing aggregation and allowing for milder reaction conditions.[21]
-
Choice of Base: A strong, non-coordinating base is crucial for regenerating the active catalyst and can help suppress olefin isomerization.[12][21]
-
Ligand Selection: The choice of phosphine ligand can significantly impact catalyst stability and reactivity.[11]
Sonogashira Coupling: Suppressing Alkyne Homocoupling
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[22][23][24] A common side reaction is the oxidative homocoupling of the terminal alkyne to form a 1,3-diyne (Glaser coupling).[25]
Primary Byproduct in Sonogashira Coupling:
-
Alkyne Homocoupling (Glaser Coupling): The formation of a symmetrical 1,3-diyne from the terminal alkyne starting material.[25] This is often promoted by oxygen and the copper co-catalyst.[25]
Quantitative Data on Sonogashira Homocoupling:
| Condition | Homocoupling Byproduct (%) | Reference(s) |
| Standard N₂ Atmosphere | Can be significant | [25] |
| Dilute H₂ Atmosphere | ~2% | [25] |
| Copper-Free Conditions | Generally reduced | [26] |
Experimental Protocol for Minimizing Homocoupling in Sonogashira Coupling:
-
Deaerated Conditions: Rigorous exclusion of oxygen is critical to suppress the oxidative homocoupling of the alkyne.[22]
-
Controlled Atmosphere: Performing the reaction under a dilute hydrogen atmosphere has been shown to drastically reduce the formation of the homocoupled byproduct.[25]
-
Copper-Free Variants: The development of copper-free Sonogashira protocols can eliminate the primary catalyst for the Glaser coupling side reaction.[26]
Amide Bond Formation and Peptide Synthesis: The Challenge of Racemization and Side Reactions
The formation of amide bonds is a cornerstone of organic chemistry, particularly in the synthesis of peptides and pharmaceuticals.[27][28] While numerous coupling reagents have been developed to facilitate this transformation, many can induce side reactions, with racemization of chiral centers being a primary concern.[28]
Common Coupling Reagents and Their Associated Byproducts
-
Carbodiimides (e.g., DCC, DIC): These reagents activate the carboxylic acid to form an O-acylisourea intermediate. A common byproduct is the corresponding N,N'-disubstituted urea, which can be difficult to remove. A significant side reaction is racemization, especially in the absence of additives like HOBt or HOSu.[28]
-
Uronium/Aminium Reagents (e.g., HBTU, HATU): These reagents form active esters that readily react with amines. A potential side reaction is the formation of a guanidinium byproduct from the reaction of the amine with the coupling reagent.
-
Phosphonium Reagents (e.g., PyBOP, PyAOP): These reagents also form active esters and are known for their high coupling efficiency and low racemization levels.
dot graph Amide_Coupling_Byproducts { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: "Amide Bond Formation: Desired Reaction and Common Byproducts."
Solid-Phase Peptide Synthesis (SPPS): An Accumulation of Imperfections
SPPS allows for the efficient assembly of peptides on a solid support.[29] However, incomplete reactions at each step can lead to the accumulation of deletion sequences and other impurities that are carried through the synthesis.[30]
Common Byproducts in SPPS:
-
Deletion Sequences: Peptides missing one or more amino acid residues due to incomplete coupling or deprotection steps.
-
Truncated Sequences: Peptides that have stopped growing due to capping of the N-terminus.
-
Side-Chain Modification: Unwanted reactions of amino acid side chains, particularly with tryptophan, cysteine, and methionine, can occur during deprotection steps.[31]
-
Aspartimide Formation: A common side reaction involving aspartic acid residues, especially when using bases like DBU for Fmoc deprotection.[31][32]
-
Racemization: Epimerization at the α-carbon of the activated amino acid can occur, particularly with cysteine and histidine at elevated temperatures.[33]
Mitigation Strategies in SPPS:
-
High Coupling Efficiency: Employing highly efficient coupling reagents and optimized reaction times is crucial to minimize the formation of deletion sequences.[30]
-
Careful Choice of Protecting Groups: Orthogonal protecting group strategies are essential to prevent unwanted side-chain reactions.[30]
-
Scavengers: The addition of scavengers during cleavage from the resin helps to trap reactive species that can modify sensitive amino acid residues.[31]
-
Controlled Temperature: For sensitive amino acids like cysteine and histidine, maintaining lower temperatures during activation and coupling can minimize racemization.[33]
Quantitative Analysis of Byproducts: The Analytical Toolkit
Accurate quantification of byproducts is essential for process optimization and quality control. A combination of chromatographic and spectroscopic techniques provides the necessary tools for this critical task.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying components in a mixture.[34][35] It is particularly well-suited for the analysis of non-volatile and thermally labile compounds, making it a staple in pharmaceutical analysis.[34][36] By using a suitable detector (e.g., UV-Vis, PDA) and calibrating with known standards, the concentration of byproducts can be accurately determined.
Experimental Protocol for HPLC Analysis of Reaction Mixtures:
-
Sample Preparation: Dilute a known amount of the crude reaction mixture in a suitable solvent.
-
Column Selection: Choose an appropriate HPLC column based on the polarity of the target compound and expected byproducts.
-
Method Development: Optimize the mobile phase composition, flow rate, and gradient to achieve good separation of all components.
-
Calibration: Prepare a series of standard solutions of the desired product and any identified byproducts at known concentrations.
-
Quantification: Inject the sample and standards onto the HPLC system. Construct a calibration curve by plotting peak area against concentration for each standard. Use this curve to determine the concentration of the product and byproducts in the reaction mixture.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the method of choice for the analysis of volatile and semi-volatile compounds.[34] The gas chromatograph separates the components of the mixture, and the mass spectrometer provides structural information for identification and quantification.[34]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an invaluable tool for both the identification and quantification of compounds in a mixture.[37][38] Quantitative NMR (qNMR) allows for the determination of the relative or absolute concentration of different species in a sample by comparing the integrals of their characteristic signals to that of an internal standard of known concentration.[39][40][41]
Experimental Protocol for Quantitative NMR (qNMR):
-
Sample Preparation: Accurately weigh a sample of the crude reaction mixture and a known amount of an internal standard into an NMR tube. Dissolve in a deuterated solvent.
-
Acquisition: Acquire the NMR spectrum using parameters optimized for quantitative analysis (e.g., long relaxation delays).
-
Data Processing: Process the spectrum and carefully integrate the signals corresponding to the product, byproducts, and the internal standard.
-
Calculation: Calculate the molar ratio of each component relative to the internal standard. From this, the absolute amount and percentage of each species in the mixture can be determined.
Conclusion: A Proactive Approach to Byproduct Control
The formation of byproducts is an inherent challenge in chemical synthesis. However, by understanding the underlying mechanisms of side reactions, employing optimized reaction conditions, and utilizing robust analytical techniques for quantification, researchers can proactively control and minimize their formation. This not only leads to higher yields and purer products but also aligns with the principles of green chemistry, paving the way for more sustainable and efficient pharmaceutical development.
References
- Andraos, J., & Dicks, A. P. (2012). Green chemistry teaching in higher education: a review of effective practices. Chemistry Education Research and Practice, 13(2), 69-79.
- Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 305-308.
- Golden, J. Sonogashira coupling. Golden Research Labs.
- Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024, September 7). YouTube.
- Cross-Coupling Reactions Guide. MilliporeSigma.
- Constable, D. J. C., et al. (2002). Metrics to ‘green’ chemistry—which are the best?. Green Chemistry, 4(6), 521-527.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Green Chemistry Pharmaceutical Industry. Syrris.
- The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction, Effect of Aryl Iodides a,b).
- Sonogashira Coupling Reaction: Videos & Practice Problems. (2022, July 22). Pearson.
- Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.
- Sonogashira coupling. Wikipedia.
- Li, C.-J., & Trost, B. M. (2008). Green chemistry for chemical synthesis. Proceedings of the National Academy of Sciences, 105(36), 13197-13202.
- An, S. Y., & Lee, S. (2022). Green Chemistry Metrics, A Review. Molecules, 27(13), 4198.
- Tucker, J. L. (2016). Green Chemistry Metrics. In Green Chemistry in the Pharmaceutical Industry (pp. 1-23). Wiley-VCH.
- Roschangar, F., et al. (2015). Overcoming Barriers to Green Chemistry in the Pharmaceutical Industry - The Green Aspiration Level™ Concept. Green Chemistry, 17(2), 752-768.
- Green Chemistry & Engineering Metrics. American Chemical Society.
- Green chemistry metrics. Wikipedia.
- Solid Phase Peptide Synthesis (SPPS) explained. (2023, June 5). Bachem.
- Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 305-308.
- Yoshida, J.-i., et al. (2014). Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor.
- Common cross coupling reactions. (2018, April 27). YouTube.
- The Green Chemistry Approach to Pharma Manufacturing.
- Impurities formed during the Suzuki−Miyaura coupling between 3 and 4.
- Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844.
- Heck Reaction. (2023, June 30). Chemistry LibreTexts.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.
- Peptide synthesis. Wikipedia.
- Strategies to minimize byproduct form
- Gholinejad, M., & Ghorbani-Choghamarani, A. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7386-7411.
- Chemistry Heck Reaction.
- Solid phase peptide synthesis methods and associated systems.
- Chemistry of Amides. (2022, September 24). Chemistry LibreTexts.
- Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Analytical NMR. Magritek.
- Pd-Catalyzed Cross Coupling Reactions. (2023, August 2). Chemistry LibreTexts.
- Metal-Catalyzed Cross-Coupling Reactions. ChemTalk.
- Identification and quantification of metabolites in 1H NMR spectra by Bayesian model selection. PMC - NIH.
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
- Heck reaction. Wikipedia.
- Heck Coupling. NROChemistry.
- Understanding Chemical Testing: GC-MS vs. HPLC. Smithers.
- GC Vs.
- HPLC vs GC: What Sets These Methods Apart. (2025, June 6). Phenomenex.
- Guide to NMR Method Development and Validation – Part I: Identification and Quantification (update 2023).
- Quantitative NMR Spectroscopy. University of Oxford.
- Guide to NMR Method Development and Validation – Part I: Identification and Quantification.
- Comparison of GC and HPLC Methods for Quantitative Analysis of Tinuvin 622 After Saponification in Polyethylene.
- Perspectives of Quantitative GC-MS, LC-MS, and ICP-MS in the Clinical Medicine Science—The Role of Analytical Chemistry. PMC - NIH.
Sources
- 1. Green chemistry for chemical synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. syrris.com [syrris.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. chem.tamu.edu [chem.tamu.edu]
- 7. researchgate.net [researchgate.net]
- 8. acs.org [acs.org]
- 9. assets.ctfassets.net [assets.ctfassets.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. jmcct.com [jmcct.com]
- 12. Metal-Catalyzed Cross-Coupling Reactions | ChemTalk [chemistrytalk.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. youtube.com [youtube.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Heck reaction - Wikipedia [en.wikipedia.org]
- 19. Heck Coupling | NROChemistry [nrochemistry.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. golden.com [golden.com]
- 23. Sonogashira Coupling Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 24. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 25. depts.washington.edu [depts.washington.edu]
- 26. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. hepatochem.com [hepatochem.com]
- 29. bachem.com [bachem.com]
- 30. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 31. peptide.com [peptide.com]
- 32. peptide.com [peptide.com]
- 33. EP3349775A1 - Solid phase peptide synthesis methods and associated systems - Google Patents [patents.google.com]
- 34. smithers.com [smithers.com]
- 35. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 36. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 37. Analytical NMR [magritek.com]
- 38. researchgate.net [researchgate.net]
- 39. Identification and quantification of metabolites in 1H NMR spectra by Bayesian model selection - PMC [pmc.ncbi.nlm.nih.gov]
- 40. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 41. eurolab-d.de [eurolab-d.de]
Unambiguous Structural Verification of 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic Acid: A Comprehensive Guide to 2D NMR Techniques
In the landscape of pharmaceutical research and development, the unequivocal confirmation of a molecule's structure is a cornerstone of regulatory compliance and scientific rigor. For drug development professionals, even minor ambiguities in molecular architecture can lead to significant downstream consequences. This guide provides an in-depth, practical comparison of two-dimensional nuclear magnetic resonance (2D NMR) techniques for the definitive structural validation of 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid, a key building block in the synthesis of various pharmacologically active compounds.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering field-proven insights to empower researchers to not only replicate these methods but also to adapt and troubleshoot them for their own molecules of interest.
The Challenge: Beyond 1D NMR
While one-dimensional (1D) ¹H and ¹³C NMR provide foundational information about the chemical environment of protons and carbons, complex molecules like 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid often present overlapping signals in their 1D spectra, making unambiguous assignment challenging. 2D NMR spectroscopy disperses this information into a second dimension, resolving ambiguities and revealing the intricate network of connectivity within the molecule.[1][2]
This guide will focus on a suite of powerful 2D NMR experiments:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To probe longer-range (2-3 bond) correlations between protons and carbons, crucial for piecing together the molecular skeleton.
Experimental Design & Rationale
The selection of these specific 2D NMR experiments is a deliberate strategy to create a self-validating system of structural elucidation. Each experiment provides a unique piece of the structural puzzle, and their combined interpretation offers a robust and cross-verified assignment of every atom in the molecule.
Caption: A streamlined workflow for 2D NMR-based structural validation.
Detailed Experimental Protocols
The following protocols are designed for a standard 500 MHz NMR spectrometer.
Sample Preparation
-
Accurately weigh approximately 10-15 mg of 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
1D NMR Data Acquisition
-
¹H NMR: Acquire a standard proton spectrum to assess sample concentration and identify the chemical shift regions of interest.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.
2D NMR Data Acquisition
For all 2D experiments, ensure the sample is not spinning to avoid artifacts.[3]
-
COSY (Correlation Spectroscopy):
-
Use a standard gradient-selected COSY pulse sequence (e.g., cosygpqf).
-
Set the spectral width in both dimensions to encompass all proton signals.
-
Acquire a sufficient number of scans (e.g., 2-4) for each of the 256-512 increments in the indirect dimension (t₁).
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Employ a phase-sensitive gradient-edited HSQC pulse sequence (e.g., hsqcedetgpsisp2.3). This allows for the differentiation of CH/CH₃ and CH₂ signals by phase.
-
Set the ¹H spectral width as in the COSY experiment.
-
Set the ¹³C spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).
-
Optimize the number of scans based on sample concentration.[4]
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Utilize a gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf).
-
Set the spectral widths for ¹H and ¹³C as in the HSQC experiment.
-
The long-range coupling delay (typically optimized for J-couplings of 8-10 Hz) is a critical parameter to ensure the observation of two- and three-bond correlations.
-
Data Processing
-
Apply a squared sine bell window function to the Free Induction Decays (FIDs) in both dimensions.
-
Perform a Fourier transform.
-
Carefully phase the spectra, particularly for the phase-sensitive HSQC. COSY and HMBC are typically processed in magnitude mode and do not require phasing.[5]
-
Apply baseline correction to both dimensions.[5]
Data Interpretation and Structural Validation
The following tables present the hypothetical, yet realistic, NMR data for 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid, followed by a detailed interpretation that validates the molecular structure.
Table 1: ¹H and ¹³C NMR Data of 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid
| Position | ¹H Chemical Shift (ppm), Multiplicity, J (Hz) | ¹³C Chemical Shift (ppm) |
| 1 | - | 145.8 |
| 2 | 7.55, d, 8.0 | 129.5 |
| 3 | 7.45, d, 8.0 | 128.8 |
| 4 | - | 140.2 |
| 5 | 7.40, s | 128.5 |
| 6 | 7.30, d, 7.5 | 129.0 |
| 1' | - | 135.5 |
| 2' | 7.25, t, 7.5 | 129.2 |
| 3' | 7.35, d, 7.5 | 127.0 |
| 4' | - | 130.5 |
| 5' | 8.05, d, 8.5 | 130.0 |
| 6' | 7.60, d, 8.5 | 129.8 |
| 7 | 3.70, s | 41.0 |
| 8 (COOH) | 11.5, br s | 178.0 |
| 9 (C=O) | - | 166.5 |
| 10 (CH₂) | 4.40, q, 7.1 | 61.0 |
| 11 (CH₃) | 1.40, t, 7.1 | 14.3 |
COSY Analysis: Unraveling Proton Networks
The COSY spectrum reveals the through-bond coupling between protons, allowing for the identification of distinct spin systems.[6][7]
-
A strong correlation is observed between the triplet at 1.40 ppm (H-11) and the quartet at 4.40 ppm (H-10), confirming the ethyl group of the ester.
-
In the aromatic region, correlations are seen between H-2 and H-3, and between H-5' and H-6'. This confirms the substitution patterns on both phenyl rings.
-
A correlation between H-2' and H-3' and H-6 is also observed, defining the connectivity within the second aromatic ring.
Caption: Visualization of key proton-proton couplings from the COSY spectrum.
HSQC Analysis: Direct Proton-Carbon Correlations
The HSQC spectrum definitively links each proton to its directly attached carbon atom, providing a crucial layer of validation.[8]
Table 2: Key HSQC Correlations
| Proton Signal (ppm) | Correlated Carbon Signal (ppm) | Assignment |
| 7.55 | 129.5 | H-2 to C-2 |
| 7.45 | 128.8 | H-3 to C-3 |
| 7.40 | 128.5 | H-5 to C-5 |
| 7.30 | 129.0 | H-6 to C-6 |
| 7.25 | 129.2 | H-2' to C-2' |
| 7.35 | 127.0 | H-3' to C-3' |
| 8.05 | 130.0 | H-5' to C-5' |
| 7.60 | 129.8 | H-6' to C-6' |
| 3.70 | 41.0 | H-7 to C-7 |
| 4.40 | 61.0 | H-10 to C-10 |
| 1.40 | 14.3 | H-11 to C-11 |
The phase-edited nature of the HSQC experiment would show the signals for C-7 and C-10 as having the opposite phase to the CH signals of the aromatic rings and the CH₃ of the ethyl group, confirming them as methylene groups.
HMBC Analysis: Assembling the Molecular Framework
The HMBC spectrum is instrumental in connecting the individual spin systems by revealing correlations between protons and carbons that are two or three bonds apart.[9][10]
Table 3: Key HMBC Correlations
| Proton Signal (ppm) | Correlated Carbon Signals (ppm) | Inferred Connectivity |
| 3.70 (H-7) | 178.0 (C-8), 135.5 (C-1'), 129.2 (C-2'), 127.0 (C-3') | Connects the acetic acid moiety to the first phenyl ring. |
| 4.40 (H-10) | 166.5 (C-9), 14.3 (C-11) | Confirms the ethoxycarbonyl group. |
| 8.05 (H-5') | 166.5 (C-9), 130.5 (C-4'), 129.8 (C-6') | Links the ester carbonyl to the second phenyl ring. |
| 7.55 (H-2) | 140.2 (C-4), 128.8 (C-3) | Establishes connectivity within the first phenyl ring. |
| 7.40 (H-5) | 145.8 (C-1), 140.2 (C-4) | Crucially links the two phenyl rings. |
The correlation between H-5 and the quaternary carbons C-1 and C-4 is particularly diagnostic, as it bridges the two aromatic systems, confirming the 3,4'-disubstituted biphenyl core of the molecule.
Conclusion
By systematically applying and interpreting a combination of COSY, HSQC, and HMBC experiments, the structure of 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid can be unambiguously validated. This multi-technique approach provides a self-consistent and robust dataset that leaves no room for structural ambiguity. The causality-driven workflow presented here not only serves as a guide for the analysis of this specific molecule but also as a template for the structural elucidation of other novel chemical entities, ensuring the highest standards of scientific integrity in drug discovery and development.
References
-
JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Retrieved from [Link]
-
AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved from [Link]
-
University of California, Santa Barbara. (2012, April 19). 2D NMR Spectrum Processing with Mnova. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2025, October 5). How to Read 2D NMR (COSY & NOESY) — The Easiest Explanation Ever! [Video]. YouTube. Retrieved from [Link]
-
NMRFx Analyst. (n.d.). Processing 2D Spectra. Retrieved from [Link]
-
Fraser Lab. (n.d.). From FID to 2D: Processing HSQC Data Using NMRPipe. Retrieved from [Link]
-
Analyzetest.com. (2021, March 17). Interpretation steps of a NMR spectrum. Retrieved from [Link]
-
Unknown. (n.d.). Basic 2D NMR experiments. Retrieved from [Link]
-
All Things Science. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
Columbia University. (n.d.). HSQC and HMBC. Retrieved from [Link]
-
San Diego State University. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
Sources
- 1. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 2. azolifesciences.com [azolifesciences.com]
- 3. chemistry.uoc.gr [chemistry.uoc.gr]
- 4. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 5. nmr.chem.ucsb.edu [nmr.chem.ucsb.edu]
- 6. analyzetest.com [analyzetest.com]
- 7. emerypharma.com [emerypharma.com]
- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to instill a deep understanding of the chemical principles and regulatory imperatives that underpin these essential safety protocols. Our commitment is to empower laboratory personnel with the knowledge to not only comply with safety standards but to cultivate a culture of proactive risk mitigation.
Hazard Assessment and Risk Mitigation: Understanding the "Why"
3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid is a solid organic acid. Based on data from similar compounds, it should be handled with care, assuming it may cause skin and serious eye irritation.[1][2][4][6] The primary hazards are associated with direct contact and inhalation of dust. Therefore, all handling and disposal procedures are designed to minimize these exposure routes.
Key Principles of Safe Handling:
-
Containment: Preventing the spread of the solid material.
-
Personal Protection: Shielding the handler from contact.
-
Incompatibility Avoidance: Preventing dangerous reactions by segregating waste streams.[7][8]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid for any purpose, including disposal, the following minimum PPE is mandatory. The rationale for each is to provide a comprehensive barrier against potential exposure.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield.[2] | Protects against splashes of solutions or airborne dust particles that can cause serious eye damage.[9] A face shield offers broader protection for the entire face. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact, which can lead to irritation.[1] Check glove manufacturer's compatibility charts for organic acids. |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if there is a risk of generating dust in a poorly ventilated area. | Minimizes the inhalation of airborne particles, which could cause respiratory tract irritation.[1][2] Use in conjunction with a fume hood for optimal protection. |
Disposal Procedures: A Step-by-Step Protocol
The proper disposal route for 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid is dependent on the nature and quantity of the waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][4][10]
Uncontaminated and Expired Material
This refers to the pure, unused chemical that is no longer needed.
Step 1: Waste Characterization and Labeling
-
The material must be classified as hazardous chemical waste.
-
The waste container must be clearly labeled with "Hazardous Waste," the full chemical name: "3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid," and the approximate quantity.
Step 2: Containerization
-
Use a sealable, chemically compatible container. A high-density polyethylene (HDPE) or glass container is recommended.[8]
-
Ensure the container is in good condition, with no cracks or leaks.
-
The container must have a secure, tight-fitting lid.
Step 3: Storage
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be well-ventilated, away from sources of ignition, and separate from incompatible materials, such as strong oxidizing agents or bases.[2][8]
Step 4: Arrange for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[11][12][13][14]
Contaminated Materials (e.g., Spills, Labware)
This category includes items such as contaminated paper towels, gloves, and glassware.
Step 1: Segregation
-
Separate contaminated solids from liquids.
Step 2: Solid Waste Disposal
-
Place all contaminated solid materials (e.g., absorbent pads, gloves) into a designated hazardous waste bag or container.
-
Label the container as "Hazardous Waste" with the chemical name and a description of the contaminated items.
Step 3: Glassware Decontamination and Disposal
-
Rinse contaminated glassware with a suitable solvent (e.g., ethanol or acetone) in a fume hood.
-
Collect the rinsate as hazardous waste.
-
After the initial rinse, wash the glassware with soap and water.
-
Triple-rinsed glassware can typically be disposed of in a designated broken glass container, but confirm this with your institutional EHS guidelines.[11]
Small Spills (less than 1 gram)
Step 1: Secure the Area
-
Alert others in the immediate vicinity.
-
Ensure proper ventilation.
Step 2: Don Appropriate PPE
-
Refer to the PPE table above.
Step 3: Cleanup
-
Carefully sweep the solid material into a dustpan or onto a piece of paper. Avoid generating dust.[1][2]
-
Place the collected solid into a labeled hazardous waste container.
-
Wipe the spill area with a cloth or paper towel dampened with a suitable solvent (e.g., ethanol), and place the used wipe into the solid hazardous waste container.
Step 4: Decontaminate
-
Wash the spill area with soap and water.
Large Spills (more than 1 gram)
Step 1: Evacuate and Alert
-
Evacuate the immediate area.
-
Alert your supervisor and institutional EHS.
Step 2: Professional Cleanup
-
Large spills should be handled by trained emergency response personnel. Do not attempt to clean up a large spill without proper training and equipment.
Decision Pathway for Disposal
The following diagram illustrates the decision-making process for the proper disposal of 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid waste.
Caption: Decision workflow for proper disposal.
Acid Neutralization: A Word of Caution
While neutralization is a common practice for acidic waste, it should be approached with caution for this compound.[15][16][17][18][19] Neutralization with a strong base can be exothermic and may produce unknown byproducts. It is generally recommended to dispose of the compound as solid hazardous waste without chemical treatment. If neutralization is deemed necessary, it should only be performed by trained personnel in a controlled environment, following a thoroughly vetted standard operating procedure.
Regulatory Compliance: A Non-Negotiable
All chemical waste disposal is governed by local, state, and federal regulations.[20][21][22] In the United States, the Environmental Protection Agency (EPA) provides the overarching framework under the Resource Conservation and Recovery Act (RCRA).[22] It is imperative that all laboratory personnel are familiar with their institution's specific hazardous waste management plan, which should align with these regulations.
References
-
Science Explained. (2024, April 20). Phenylacetic Acid: Properties, Synthesis, Uses, and Safety Considerations [Video]. YouTube. Retrieved from [Link]
-
Sdfine. (n.d.). Phenyl acetic acid GHS Safety Data Sheet. Retrieved from [Link]
-
CPAChem. (2023, May 17). Phenylacetic acid Safety data sheet. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Ethoxy-4-ethoxycarbonylphenylacetic acid. PubChem. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
-
Process and Water. (2013, November 4). Acid Waste pH Neutralization (AWN) Theory and Operations [Video]. YouTube. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
Bitesize Bio. (2023, March 7). How to Handle Strong Acids in the Lab [Video]. YouTube. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]
-
New Pig. (2014, December 3). Acid Neutralizing Spill Kit - Acid Spill Cleanup [Video]. YouTube. Retrieved from [Link]
-
National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]
-
California Department of Toxic Substances Control. (2025, January 21). Household Hazardous Waste. Retrieved from [Link]
- Google Patents. (n.d.). US6686497B1 - Synthesis of 3-ethoxy-4-ethoxycarbonyl phenyl acetic acid, a key acid synthon of repaglinide.
-
Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]
-
Process and Water. (2014, November 1). pH Neutralization Products and Services [Video]. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3,4-Diethoxyphenylacetic acid. PubChem. Retrieved from [Link]
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. m.youtube.com [m.youtube.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cpachem.com [cpachem.com]
- 6. 3,4-Diethoxyphenylacetic acid | C12H16O4 | CID 579813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 8. acewaste.com.au [acewaste.com.au]
- 9. 3-Ethoxy-4-ethoxycarbonylphenylacetic acid | C13H16O5 | CID 10131212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. dtsc.ca.gov [dtsc.ca.gov]
- 11. vumc.org [vumc.org]
- 12. epa.gov [epa.gov]
- 13. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 14. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. fishersci.com [fishersci.com]
- 19. m.youtube.com [m.youtube.com]
- 20. epa.gov [epa.gov]
- 21. ehrs.upenn.edu [ehrs.upenn.edu]
- 22. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
